4-Methylthieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality 4-Methylthieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
4-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-7-6(2-3-10-7)9-4-8-5/h2-4H,1H3 |
InChI Key |
HNOQHUVQEAQMFT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)C=CS2 |
Canonical SMILES |
CC1=C2C(=NC=N1)C=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Bioisosteric Relationship Between Thienopyrimidines and Quinazolines in Drug Discovery
Foreword: The Strategic Imperative of Bioisosterism
In the landscape of modern medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It is the art and science of molecular mimicry—the substitution of one atom or group for another with similar physical or chemical properties to create novel compounds with enhanced therapeutic profiles.[1][2] This strategy is not merely about structural analogy; it is a tactical approach to modulate potency, selectivity, pharmacokinetics, and safety profiles, thereby navigating the complex challenges of drug development.[1]
This guide delves into a classic and highly successful example of bioisosteric replacement: the relationship between the quinazoline and thienopyrimidine scaffolds. Quinazolines are celebrated as a "privileged scaffold," forming the core of numerous FDA-approved drugs, particularly in oncology, such as gefitinib and erlotinib.[3][4][5] Their bioisosteres, thienopyrimidines, which replace the benzene ring with a thiophene ring, have emerged as powerful alternatives, often exhibiting unique pharmacological advantages while retaining the parent scaffold's ability to interact with key biological targets.[3][6]
As a senior application scientist, my objective is not just to present facts but to illuminate the causality behind the science. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical bioisosteric pairing, from fundamental physicochemical principles to practical, field-proven experimental protocols.
The Core Relationship: Structural and Physicochemical Foundations
The rationale for considering thienopyrimidine a bioisostere of quinazoline lies in the inherent similarities between a benzene ring and a thiophene ring. The sulfur atom in thiophene introduces unique electronic properties, yet the overall size, planarity, and aromaticity are sufficiently conserved to allow thienopyrimidine to mimic quinazoline in the binding pockets of enzymes and receptors.
The core structural replacement involves substituting the benzo moiety of the quinazoline with a thieno group, leading to scaffolds like thieno[2,3-d]pyrimidine. This substitution maintains the crucial pyrimidine ring responsible for key hydrogen bonding interactions with many biological targets, particularly the hinge region of protein kinases.[6][7]
Caption: Generalized workflow for the synthesis of quinazoline scaffolds.
Synthesis of the Thienopyrimidine Core
The synthesis of thienopyrimidines typically begins with a pre-formed, substituted thiophene ring, most commonly a 2-aminothiophene. The Gewald reaction is a classic and highly efficient multicomponent reaction for generating these key intermediates. [2] Exemplary Protocol: Gewald Aminothiophene Synthesis
-
Reactant Preparation: In a round-bottom flask, combine a ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The 2-amino-3-cyanothiophene product will often precipitate and can be collected by filtration.
-
Purification: Recrystallize or purify the crude product by column chromatography to yield the desired aminothiophene intermediate.
Once the 2-aminothiophene is obtained, the pyrimidine ring can be annulated using various reagents like formamide, urea, or isothiocyanates, often under thermal or microwave conditions, to yield the final thienopyrimidine core. [8][9][10]
Pharmacological Implications and Structure-Activity Relationships (SAR)
The true value of the thienopyrimidine-quinazoline bioisosteric switch is realized in its impact on pharmacology. This substitution has been most extensively explored in the field of protein kinase inhibitors , where both scaffolds are adept at targeting the ATP-binding site.
Case Study: EGFR/VEGFR Kinase Inhibition
Many first and second-generation EGFR inhibitors (e.g., gefitinib, erlotinib) are based on a 4-anilinoquinazoline core. The quinazoline nitrogen atoms (N1 and N3) are critical for forming hydrogen bonds with the hinge region of the kinase. By replacing the quinazoline core with a thienopyrimidine, researchers have developed potent inhibitors of various kinases, including VEGFR, EGFR, and Aurora kinases. [3][11]
Caption: Inhibition of the EGFR signaling pathway by kinase inhibitors.
Comparative SAR Analysis
The switch from quinazoline to thienopyrimidine can subtly alter the optimal substitution pattern required for high potency.
| Scaffold Position | Quinazoline SAR Insights | Thienopyrimidine SAR Insights | Consequence of Bioisosteric Switch |
| C4-Anilino Moiety | Essential for hinge binding. Substitutions on the aniline ring (e.g., 3-chloro-4-fluoro) are critical for potency and selectivity. | Also essential for hinge binding. The optimal aniline substitution pattern is often conserved but can be modulated by the thieno ring's electronics. [11] | The core interaction is maintained, but potency can be fine-tuned. The thienopyrimidine core may offer new vectors for substitution to explore additional interactions. |
| C6/C7 Positions | Key for introducing solubilizing groups (e.g., morpholine) to improve pharmacokinetic properties. | Corresponds to C5/C6 on the thieno[2,3-d]pyrimidine. This area is crucial for modulating potency and selectivity. Aryl substitutions here are often required for high activity. [12] | This is the site of greatest change. The thiophene ring offers different chemistry and vector space compared to the benzene ring, allowing for novel SAR exploration. [11] |
| C2 Position | Often unsubstituted or small groups. Larger groups can lead to steric clashes. | Can tolerate a range of substituents. This position can be used to improve properties or target different kinases. | Provides an additional handle for chemical modification to optimize drug-like properties. |
Experimental Workflow: In Vitro Kinase Inhibition Assay
To empirically determine the inhibitory potential of newly synthesized compounds, a robust and reproducible biological assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. [13][14][15]
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol provides a self-validating system for assessing the potency (IC₅₀) of thienopyrimidine and quinazoline derivatives against a target kinase (e.g., EGFR).
A. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). [15]2. ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration near the Kₘ of the kinase (e.g., 20 µM for a final concentration of 10 µM).
-
Kinase/Substrate Solution: Prepare a 2X solution of the recombinant kinase enzyme and its specific peptide substrate in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range. [13][16]4. Compound Dilution Series: Prepare a serial dilution of the test compounds (e.g., starting from 100 µM) in 100% DMSO. Then, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration to <1%.
B. Assay Procedure (384-well plate format):
-
Compound Plating: Add 2.5 µL of the diluted compounds (or DMSO for controls) to the wells of a 384-well assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Enzyme/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
Initiation: Start the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Quench: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
C. Data Analysis:
-
Normalize the data using the controls: Percentage Inhibition = 100 x (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])
-
Plot the Percentage Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Outlook
The bioisosteric relationship between quinazolines and thienopyrimidines is a testament to the power of strategic molecular design in drug discovery. The thienopyrimidine scaffold successfully mimics the core interactions of its quinazoline counterpart while offering distinct advantages in terms of physicochemical properties and providing novel vectors for chemical exploration. [3][17]This allows medicinal chemists to fine-tune activity, improve drug-like properties, and potentially circumvent existing patents.
As our understanding of disease biology deepens, this versatile bioisosteric pair will undoubtedly continue to serve as a foundational platform for developing next-generation targeted therapies. The continued exploration of different thienopyrimidine isomers and their fusion with other heterocyclic systems will further expand the chemical space, paving the way for new therapeutics with improved efficacy and safety for patients worldwide.
References
-
Wang, F., & Xie, J. (2020). A Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles provides quinazoline derivatives. Organic Letters, 22(17), 6756–6759. Available from: [Link]
-
Yi, H., & Zhang, G. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling. The Journal of Organic Chemistry, 83(15), 8053–8064. Available from: [Link]
-
Various Authors. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Pharmaceutical Chemistry Journal. Available from: [Link]
-
Wang, D., & Gao, G. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 791352. Available from: [Link]
-
He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4494–4509. Available from: [Link]
-
Kumar, A., & Sharma, S. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2296. Available from: [Link]
-
Priya, A., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications, 10(4), 1185-1190. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances, 13(42), 29703-29720. Available from: [Link]
-
El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. Available from: [Link]
-
Kumar, A., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available from: [Link]
-
Various Authors. (n.d.). Brief structure–activity relationships (SAR) correlation of thienopyrimidine (TP) scaffolds. ResearchGate. Available from: [Link]
-
Fadda, A. A., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3145-3157. Available from: [Link]
-
Taylor, V. M., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 6(11), 3059–3076. Available from: [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. Available from: [Link]
-
El-Baih, F. E. M., et al. (2006). Synthesis of some thienopyrimidine derivatives. Molecules, 11(7), 498-513. Available from: [Link]
-
Lee, S., & Kim, D. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. International Journal of Molecular Sciences, 23(22), 14247. Available from: [Link]
-
Gamo, F-J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Medicinal Chemistry Letters, 12(9), 1478–1484. Available from: [Link]
-
He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4494-4509. Available from: [Link]
-
Kumar, A., et al. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Publisher not clearly specified. Available from: [Link]
-
Various Authors. (2019). Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline. ResearchGate. Available from: [Link]
-
Toma, V., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8996. Available from: [Link]
-
Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Medical chemistry (Los Angeles, Calif.), 6(8). Available from: [Link]
-
Ubben, T., & Wu, Z. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701. Available from: [Link]
-
Various Authors. (n.d.). Different FDA approved drugs based on quinazoline and thienopyrimidine ring systems. ResearchGate. Available from: [Link]
-
Various Authors. (2014). The Chemistry of Thienopyrimidines. ResearchGate. Available from: [Link]
-
Various Authors. (2019). Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives. ResearchGate. Available from: [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]
-
Nossier, E. S., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15(7), 4642-4663. Available from: [Link]
-
Nossier, E. S., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15(7), 4642-4663. Available from: [Link]
-
Cabrera, D. G., et al. (2014). Thienylpyrimidine ( 1 ) and quinazoline ( 2 ) structures. ResearchGate. Available from: [Link]
-
Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[18][19][20]riazino[2,3-c]quinazolines. Molecules, 29(21), 4984. Available from: [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]
-
Ramadan, S. K., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Journal of Inflammation Research, 14, 6445–6472. Available from: [Link]
-
Various Authors. (n.d.). New thienopyrimidine and thienopyridine derivatives: postulated hypothesis models. ResearchGate. Available from: [Link]
-
Khan, I., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 597. Available from: [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cell.com [cell.com]
- 14. biomolecularsystems.com [biomolecularsystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 20. Quinazoline synthesis [organic-chemistry.org]
Executive Summary: The "Magic Methyl" in Thienopyrimidine Scaffolds
Literature Review: Synthetic Strategies for Methyl-Substituted Thienopyrimidines
Thienopyrimidines are privileged bioisosteres of quinazolines and purines, serving as the core architecture for numerous kinase inhibitors (e.g., PI3K, EGFR) and antimicrobial agents. The strategic introduction of a methyl group—often termed the "Magic Methyl" effect—can profoundly alter the physicochemical profile of these drugs.[1][2] It can boost potency by filling hydrophobic pockets (increasing binding affinity by ~10-fold), block metabolic hot spots (increasing half-life), or modulate solubility.
This technical guide synthesizes the primary literature on constructing methyl-substituted thienopyrimidines. It moves beyond simple recipe listing to analyze the causality of synthetic choices, focusing on three pillars: Gewald-based de novo synthesis , Pyrimidine ring annulation , and Late-stage C-H functionalization .
Part 1: Strategic Retrosynthesis
To access methyl-substituted thienopyrimidines, researchers generally employ three disconnection strategies. The choice depends heavily on the desired position of the methyl group (thiophene ring vs. pyrimidine ring).
Figure 1: Retrosynthetic map showing the three primary logic paths for assembling the scaffold.
Part 2: The Foundation – Gewald Reaction (Route A)
The most robust method for installing methyl groups on the thiophene portion of the scaffold is the Gewald Reaction . This multi-component reaction (MCR) condenses a ketone/aldehyde, an activated nitrile, and elemental sulfur.
Mechanistic Insight & Regioselectivity
When using methyl ketones (e.g., acetone, 2-butanone) to introduce a methyl group, regioselectivity becomes critical.
-
Acetone: Yields a symmetric product; no regioselectivity issues.
-
Unsymmetrical Methyl Ketones (e.g., 2-butanone): The reaction usually favors the formation of the more substituted double bond (Knoevenagel intermediate), leading to the methyl group ending up at specific positions (typically C5 or C6 of the fused system depending on the ketone structure).
Protocol 1: Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate Source: Adapted from Journal of Heterocyclic Chemistry & Organic Syntheses Collective.
-
Reagents: Acetone (10 mmol), Methyl Cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (10 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve methyl cyanoacetate and acetone in ethanol.
-
Add elemental sulfur.[3]
-
Add morpholine dropwise (exothermic reaction – control temp < 50°C).
-
Reflux for 3–5 hours.
-
Cool to room temperature; pour into ice water.
-
Filter the precipitate and recrystallize from ethanol.
-
-
Self-Validation: The appearance of amino signals (~6.0-7.0 ppm) and ester methyl signals (~3.8 ppm) in 1H NMR confirms the thiophene formation. Absence of nitrile peak in IR (2200 cm⁻¹) indicates cyclization.
Figure 2: The Gewald reaction pathway for constructing the methylated thiophene precursor.
Part 3: Pyrimidine Ring Closure (Route B)
Once the thiophene core is established, the pyrimidine ring is annealed. This is the stage where methyl groups are often introduced at the C2 position or N3 position .
Strategy 1: C2-Methylation via Nitriles
Reacting the aminothiophene with acetonitrile or acetamide derivatives installs a methyl group at C2.
Protocol 2: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one Source: Journal of Medicinal Chemistry (Adapted from standard Niementowski-type variations).
-
Reagents: 2-aminothiophene-3-carboxylate (5 mmol), Acetonitrile (Solvent/Reagent), HCl (gas) or Acetyl Chloride.
-
Procedure:
-
Dissolve aminothiophene in dry acetonitrile.
-
Bubble dry HCl gas through the solution for 2-3 hours (or add acetyl chloride/pyridine).
-
Heat to reflux for 6–12 hours.
-
Concentrate in vacuo.
-
Neutralize with aqueous NaHCO₃.
-
Collect solid product.
-
-
Mechanism: The amino group attacks the nitrile carbon (activated by acid), followed by cyclization onto the ester.
Strategy 2: N-Methylation via Substitution
To install a methyl group on the nitrogen (e.g., N-methylamino at C4), a chlorination-substitution sequence is preferred over direct alkylation (which can be promiscuous).
Protocol 3: Chlorination and Amination
-
Chlorination: Reflux thienopyrimidin-4-one in POCl₃ (3–4 hours) to generate 4-chlorothieno[2,3-d]pyrimidine.
-
Substitution: React the chloro-intermediate with Methylamine (33% in EtOH) in THF at room temperature.
-
Result: High-yield formation of N-methylthieno[2,3-d]pyrimidin-4-amine.
Part 4: Late-Stage Functionalization (Route C)
For drug discovery, "late-stage functionalization" (LSF) allows the methylation of a fully assembled core. This is increasingly achieved via Minisci-type radical reactions .
Concept: Radical Methylation
The thienopyrimidine core is electron-deficient (specifically the pyrimidine ring). Nucleophilic methyl radicals (•CH₃) can attack the protonated heterocycle at the most electron-deficient positions (typically C4 or C2 if unsubstituted).
Protocol 4: Radical Methylation (Minisci Conditions) Source: Adapted from recent reviews on Minisci reactions (e.g., RSC Adv., 2021).
-
Reagents: Thieno[2,3-d]pyrimidine substrate, Ammonium Persulfate ((NH₄)₂S₂O₈), Silver Nitrate (AgNO₃, cat.), Pyruvic Acid (Methyl source), DCM/Water biphasic system.
-
Procedure:
-
Dissolve substrate in DCM/Water (1:1).
-
Add Pyruvic Acid (3 equiv) and AgNO₃ (0.1 equiv).
-
Add (NH₄)₂S₂O₈ (3 equiv) and heat to 40°C.
-
Mechanism: Oxidative decarboxylation of pyruvic acid generates •CH₃ radicals, which attack the protonated pyrimidine ring.
-
Note: Regiocontrol can be an issue; this method is best when only one site is open (e.g., C2).
-
Part 5: Comparative Data Analysis
| Feature | Gewald Route (Path A) | Cyclization Route (Path B) | Late-Stage Minisci (Path C) |
| Methyl Position | Thiophene Ring (C5/C6) | Pyrimidine Ring (C2) | Pyrimidine Ring (C2/C4) |
| Step Count | 2-3 Steps (De novo) | 2 Steps (From thiophene) | 1 Step (From core) |
| Yield | High (60-85%) | Moderate-High (50-80%) | Moderate (40-60%) |
| Regiocontrol | High (determined by ketone) | High (determined by reagent) | Low (mixture of isomers possible) |
| Scalability | Excellent (Kg scale) | Good | Poor (mg scale usually) |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W. (2021). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry.
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm.
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Modh, R. P., et al. (2014). Synthesis of novel thienopyrimidines and their evaluation as antimicrobial agents. Journal of Saudi Chemical Society.
Sources
4-Methylthieno[3,2-d]pyrimidine: Technical Profile & Synthesis Guide
This technical guide details the chemical profile, synthesis, and therapeutic utility of 4-Methylthieno[3,2-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity & Physical Properties
4-Methylthieno[3,2-d]pyrimidine is a fused bicyclic heteroaromatic system where a thiophene ring is fused to a pyrimidine ring. It serves as a bioisostere for quinazolines and purines, widely utilized in the design of kinase inhibitors (e.g., PI3K, EGFR).
| Property | Data |
| CAS Number | 53827-39-7 |
| IUPAC Name | 4-Methylthieno[3,2-d]pyrimidine |
| Molecular Weight | 150.20 g/mol |
| Molecular Formula | C |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 82–84 °C (Typical for low MW thienopyrimidines) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| SMILES | Cc1ncnc2sccc12 |
Synthesis & Manufacturing Protocols
The most robust route to 4-Methylthieno[3,2-d]pyrimidine avoids the low-yielding functionalization of the pre-formed bicyclic core. Instead, it utilizes a de novo cyclization strategy starting from acyclic precursors via the Gewald reaction, followed by pyrimidine ring closure.
Mechanism of Action (Synthesis)
-
Gewald Reaction: Formation of the thiophene core functionalized with an amino group and an acetyl group (ortho to each other).
-
Niementowski-Type Cyclization: Condensation of the amino-ketone with a formamide equivalent to close the pyrimidine ring.
Protocol 1: Synthesis of Precursor (3-Acetyl-2-aminothiophene)
Note: This step establishes the "methyl" handle required for the final 4-methyl position.
Reagents: Cyanoacetone, 1,4-Dithiane-2,5-diol (mercaptoaldehyde dimer equivalent), Triethylamine (TEA), DMF.
-
Preparation: Dissolve 1,4-dithiane-2,5-diol (1.0 eq) and cyanoacetone (2.0 eq) in DMF.
-
Initiation: Add Triethylamine (1.0 eq) dropwise while maintaining temperature < 60°C.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by cyclization on the sulfur.
-
Work-up: Pour the reaction mixture into ice-water. The solid product, 1-(3-aminothiophen-2-yl)ethanone , precipitates.
-
Purification: Filter and recrystallize from ethanol/water.
Protocol 2: Cyclization to 4-Methylthieno[3,2-d]pyrimidine
Reagents: 1-(3-aminothiophen-2-yl)ethanone (from Protocol 1), Formamide (excess), Acetic Acid (cat.).
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3-aminothiophen-2-yl)ethanone (10 mmol) in Formamide (10 mL).
-
Catalysis: Add catalytic glacial acetic acid (0.5 mL).
-
Cyclization: Heat the mixture to 160–180°C (reflux) for 6–8 hours.
-
Mechanistic Insight: The amino group attacks the formamide carbonyl, followed by dehydration and intramolecular imine formation with the acetyl carbonyl.
-
-
Quench: Cool to room temperature and pour into crushed ice (50 g).
-
Extraction: Neutralize with NaHCO
if necessary. Extract with Dichloromethane (3 x 20 mL). -
Isolation: Dry organic layer over Na
SO , concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient) to yield 4-Methylthieno[3,2-d]pyrimidine .
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from raw materials to the final scaffold, highlighting the critical intermediate.
Figure 1: Step-wise synthesis pathway via the modified Gewald reaction.
Medicinal Chemistry Applications
The 4-Methylthieno[3,2-d]pyrimidine scaffold is a "privileged structure" in drug discovery, often used to replace the quinazoline core to improve solubility or patentability while maintaining kinase affinity.
Structure-Activity Relationship (SAR)
-
Position 4 (Methyl): The methyl group occupies the hydrophobic pocket (gatekeeper region) in many kinases. It can be oxidized to an aldehyde or acid for further functionalization, or halogenated (via radical bromination) to attach larger pharmacophores.
-
Position 2: The C-2 position is susceptible to nucleophilic attack if activated (e.g., via N-oxide formation), allowing for the introduction of solubility-enhancing groups (morpholine, piperazine).
-
Thiophene Ring: Provides different electronic properties compared to a benzene ring (in quinazoline), often altering metabolic stability (CYP450 interaction).
Key Signaling Pathways Targeted
This scaffold is prominent in inhibitors of the PI3K/Akt/mTOR pathway and EGFR signaling.
Figure 2: Mechanism of action for thienopyrimidine-based kinase inhibitors.
References
-
Eller, G. A., & Holzer, W. (2006).[1] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.[1] Molecules, 11(4), 371–376. Retrieved from [Link]
-
PubChem . Thieno[3,2-d]pyrimidine Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]
Sources
Safety data sheet (SDS) and toxicity profile of 4-Methylthieno[3,2-d]pyrimidine
As a Senior Application Scientist overseeing the integration of novel Active Pharmaceutical Ingredient (API) intermediates into drug discovery pipelines, I approach chemical safety not as a static checklist, but as a dynamic system of molecular interactions.
4-Methylthieno[3,2-d]pyrimidine (CAS: 53827-39-7) is a critical heterocyclic building block utilized extensively in the synthesis of advanced therapeutics, including melanocortin-4 (MC4) receptor antagonists targeted at mood and eating disorders[1]. Recently, its synthesis has been optimized via advanced Ruthenium-catalyzed deaminative coupling, a method that circumvents the need for highly toxic traditional reagents like potassium cyanide (KCN)[2].
This whitepaper provides an in-depth technical analysis of the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and validated handling protocols for 4-Methylthieno[3,2-d]pyrimidine, ensuring both scientific integrity and laboratory safety.
Physico-Chemical Identity & Hazard Rationale
To design effective safety protocols, we must first understand the physical and chemical nature of the compound. The low molecular weight and lipophilic nature of thienopyrimidines dictate their permeability through both biological membranes and standard laboratory personal protective equipment (PPE).
Table 1: Physico-Chemical Properties & Handling Causality
| Property | Value | Causality / Relevance to Laboratory Safety |
| CAS Registry Number | 53827-39-7[3] | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C7H6N2S[3] | Contains a thiophene ring, a known structural alert for metabolic toxicity. |
| Molecular Weight | 150.20 g/mol [3] | Low MW facilitates rapid dermal and cellular penetration. |
| Purity | NLT 98%[3] | High purity is required to prevent off-target toxicity from synthetic impurities. |
| Physical State | Solid / Powder | Prone to aerosolization; necessitates localized exhaust ventilation (LEV). |
Mechanistic Toxicology: The Thiophene Liability
In drug development, the thiophene ring is notorious for acting as a "toxicophore." When exposed to hepatic Cytochrome P450 (CYP450) enzymes, the sulfur-containing ring undergoes rapid Phase I oxidation.
Instead of yielding a stable metabolite, this process often generates highly reactive electrophilic intermediates, such as thiophene S-oxides or epoxides. If these intermediates are not rapidly quenched by intracellular glutathione (GSH), they covalently bind to nucleophilic residues on essential cellular proteins, leading to oxidative stress, GSH depletion, and idiosyncratic hepatotoxicity.
Fig 1. Proposed CYP450-mediated metabolic activation and toxicity pathway of thienopyrimidines.
Core SDS Directives & Self-Validating Safety Protocols
Standard SDS documents often list generic precautions. As scientists, we must implement protocols grounded in the specific chemical behavior of the compound.
Protocol 1: Safe Handling and Chemical Decontamination
-
PPE Selection (The Causality of Nitrile vs. Latex): Always use nitrile gloves (minimum 0.12 mm thickness). Do not use latex. When preparing stock solutions, 4-Methylthieno[3,2-d]pyrimidine is typically dissolved in organic solvents like DMSO or DMF. These solvents rapidly degrade latex, acting as a molecular Trojan Horse that carries the lipophilic API directly through the compromised glove and across the dermal barrier.
-
Weighing & Aerosol Management: Perform all mass measurements inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure. The fine powder form is easily aerosolized, presenting a severe inhalation hazard.
-
Spill Decontamination (Chemical Quenching): In the event of a spill, do not sweep the dry powder, as this generates dust. Instead, mist the area with a 10% sodium hypochlorite (bleach) solution. Why? The oxidative power of hypochlorite rapidly oxidizes the thiophene sulfur into a highly water-soluble, biologically inert sulfone, neutralizing its toxicological threat before physical cleanup.
Experimental Workflow: Artifact-Free Toxicity Screening
To empirically validate the safety profile of 4-Methylthieno[3,2-d]pyrimidine and its downstream derivatives, rigorous in vitro screening is mandatory. The following workflow outlines a self-validating system for assessing hepatotoxicity.
Fig 2. Standardized high-throughput in vitro hepatotoxicity screening workflow.
Protocol 2: HepG2 Cytotoxicity Assay (Luminescent Readout)
-
Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a white, opaque-bottom 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adhesion.
-
Compound Preparation: Prepare a 10 mM master stock of 4-Methylthieno[3,2-d]pyrimidine in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.
-
Dosing: Transfer the compound dilutions to the cell plate. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v). Higher concentrations induce basal solvent toxicity, skewing the IC50 data. Incubate for 48 hours.
-
Viability Readout (The Causality of Assay Selection): Add 100 µL of CellTiter-Glo reagent directly to the wells.
-
Expert Insight: We explicitly mandate an ATP-dependent luminescent assay over traditional colorimetric assays (like MTT). Thienopyrimidines can exhibit inherent UV-Vis absorbance or engage in redox cycling that artificially reduces MTT to formazan. This optical interference creates false-positive viability signals. Luminescence bypasses this, providing an artifact-free readout of metabolic activity.
-
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model to establish the therapeutic window.
References
- Title: US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
-
Title : Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions Source : e-Publications@Marquette URL : [Link]
Sources
Patent landscape for 4-Methylthieno[3,2-d]pyrimidine analogs
Part 1: Executive Summary & Strategic Overview
The thieno[3,2-d]pyrimidine scaffold represents a critical bioisostere of the quinazoline and purine ring systems, widely exploited in medicinal chemistry for its ability to mimic ATP in the kinase binding pocket. While the "4-substituted" position is classically occupied by heteroatoms (N, O) in approved drugs like Pictilisib (GDC-0941) , the specific subclass of 4-methylthieno[3,2-d]pyrimidine analogs (where a carbon-carbon bond connects the methyl group or alkyl chain to the C4 position) is an emerging area of intellectual property, distinct from the crowded 4-amino/4-morpholino landscape.[1]
This guide dissects the patent landscape of these analogs, contrasting the industrial dominance of heteroatom-linked derivatives (PI3K inhibitors) with the academic and early-stage patenting of C4-alkylated variants (antimicrobial and novel kinase targets).[1]
Key Landscape Insights:
-
Primary Mechanism: Class I PI3K Inhibition (α/δ isoforms) and receptor tyrosine kinases (RTKs).[1]
-
Dominant Assignees: Genentech (Roche), Gilead Sciences, and select academic consortia (e.g., Southwest Jiaotong University).
-
Structural Pivot: The transition from 4-oxo intermediates to 4-chloro and subsequently to 4-methyl (via Pd-catalyzed coupling) or 4-heteroatom (via
) is the defining branch point in the IP landscape.[1]
Part 2: Structural Chemistry & SAR Analysis
The core scaffold is a fused bicyclic system.[2] Numbering is critical for patent analysis:
-
Positions 2 & 4: Key vectors for SAR (Structure-Activity Relationship) optimization.[1]
-
Position 6 & 7 (Thiophene ring): Sites for solubilizing groups (e.g., piperazines) to improve ADME properties.
The "4-Methyl" Distinction
In the patent literature, "4-methylthieno[3,2-d]pyrimidine" refers to two distinct chemical spaces:
-
C-Linked Analogs (True 4-Methyl): Formed via Suzuki/Stille coupling or Grignard addition to the 4-chloro intermediate.[1] These are often claimed for their metabolic stability (avoiding deamination) and distinct electronic profile (Low HOMO/LUMO energies).[1]
-
N-Linked "Methyl" Motifs: Often a shorthand in broad claims for 4-(4-methylpiperazin-1-yl) or 4-(methylamino) derivatives.[1] Note: This guide focuses on the scaffold synthesis that enables both, with emphasis on the C4-functionalization.
Table 1: Comparative SAR of Key Thieno[3,2-d]pyrimidine Classes
| Feature | C4-Alkyl (e.g., 4-Methyl) | C4-Heteroatom (e.g., GDC-0941) |
| Bond Type | C-C (Stable, lipophilic) | C-N or C-O (H-bond acceptor/donor) |
| Key Target | Antimicrobial, Novel Kinases (FLT3) | PI3K |
| Synthesis | Pd-Catalyzed Coupling / Grignard | Nucleophilic Aromatic Substitution ( |
| Metabolic Liability | Oxidation of methyl group | Dealkylation or hydrolysis |
| Patent Status | Early-stage / Academic (Methodology) | Mature / Clinical (Composition of Matter) |
Part 3: Synthesis & Manufacturing Protocols
The following protocol is a self-validating system derived from key patent families (e.g., WO2009036082, US8354528). It describes the divergent synthesis of the core and its conversion to 4-methyl or 4-morpholino analogs.[1]
Protocol: Divergent Synthesis of 4-Functionalized Thieno[3,2-d]pyrimidines
Reagents:
-
Methyl 3-amino-2-thiophenecarboxylate (Starting Material)[1][3]
-
Formamidine acetate (Cyclizing agent)[1]
-
Phosphorus oxychloride (
) (Chlorinating agent)[1] -
Path A (C-Methyl): Methylboronic acid,
[1] -
Path B (N-Analog): Morpholine,
[1]
Step-by-Step Methodology:
-
Cyclization (Formation of the Core):
-
Chlorination (Activation):
-
Divergent Functionalization (The Patent Pivot):
-
Path A (4-Methyl Analog - C-C Bond):
-
Dissolve 4-chloro intermediate in Dioxane/Water (4:1).[1]
-
Add Methylboronic acid (1.2 eq),
(2.0 eq), and (5 mol%). -
Reflux under Argon for 16h (Suzuki Coupling).
-
-
Path B (GDC-0941 Precursor - C-N Bond):
-
Visualization: Synthesis Workflow
Figure 1: Divergent synthesis pathway for thieno[3,2-d]pyrimidine analogs, highlighting the branching point at the 4-chloro intermediate.
Part 4: Biological Targets & Mechanism of Action[3]
The patent utility of these analogs is heavily weighted toward kinase inhibition. The thieno[3,2-d]pyrimidine core acts as an ATP-competitive inhibitor.[1]
Primary Pathway: PI3K/AKT/mTOR Signaling
The 4-morpholino derivatives (e.g., GDC-0941) bind to the ATP-binding pocket of the p110 subunit of PI3K.[1] The 4-methyl analogs have shown potential in inhibiting FLT3 and other RTKs, often overcoming resistance mutations found in AML (Acute Myeloid Leukemia).
Mechanism of Action Diagram:
Figure 2: Mechanism of Action. The scaffold competitively inhibits PI3K, blocking the conversion of PIP2 to PIP3 and arresting downstream AKT/mTOR signaling.
Part 5: Patent Landscape Analysis
1. Genentech (Roche) – The "GDC" Family
-
Key Patent: US 8,354,528 B2 (Process for making thienopyrimidine compounds).[1]
-
Focus: Optimization of the 4-morpholino substituent and the 6-piperazinyl linker.
-
Significance: Establishes the "gold standard" synthetic route. Claims cover pharmaceutical salts and polymorphs.[6][7]
2. Gilead Sciences – Antiviral Applications [1][8]
-
Key Patent: US 2016/0039832 A1 (Thieno[3,2-d]pyrimidines for treating RSV).[1]
-
Focus: 4-amino substituted analogs.
-
Innovation: Use of the scaffold for viral polymerase inhibition, expanding beyond oncology.
3. Academic/Emerging – The "4-Methyl" Niche [1]
-
Assignees: Southwest Jiaotong University, various research institutes.
-
Focus: 4-methyl and 4-alkyl derivatives synthesized via C-H activation or coupling.[1]
-
Utility: Antibacterial agents and inhibitors of resistant kinase mutants (e.g., FLT3-ITD).[1]
Part 6: References
-
Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry.
-
Genentech, Inc. (2013). "Process for making thienopyrimidine compounds." U.S. Patent No.[9][10] 8,354,528.
-
Gilead Sciences, Inc. (2015). "Thieno[3,2-d]pyrimidine compounds useful for treating respiratory syncytial virus infections."[1][11] WIPO Patent Application WO/2015/112663.
-
He, L., et al. (2011). "Synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.
-
Southwest Jiaotong University. (2020).[1] "Design, synthesis and SAR study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2003000194A3 - Thienopyridine and thienopyrimidine anticancer agents - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. AU2015298207C1 - Thieno [3,2-d] pyrimidine, furo [3,2,d] pyrimidine, and pyrrolo [3,2-d] pyrimidines useful for treating respiratory syncitial virus infections - Google Patents [patents.google.com]
- 9. US7300935B2 - Thienopyrimidine compounds and use thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Thieno[3,2-d]pyrimidine, furo[3,2-d]pyrimidine, and pyrrolo[3,2-d]pyrimidines useful for treating respiratory syncitial virus infections - Patent CA-2956571-C - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis and Functionalization of 4-Methylthieno[3,2-d]pyrimidine: A Comprehensive Protocol
Introduction & Mechanistic Rationale
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the structural backbone for numerous high-affinity kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) [1] and sirtuins (SIRT1/2/3) [2]. Functionalization at the C4 position of the pyrimidine ring is a critical determinant of pharmacological efficacy, as this vector typically projects into the hydrophobic substrate channels or hinge regions of target enzymes.
The synthesis of 4-methylthieno[3,2-d]pyrimidine from commercially available methyl 3-aminothiophene-2-carboxylate involves a highly efficient, three-step cascade [3].
-
Pyrimidinone Annulation : The sequence begins with a Niementowski-type condensation. Formamide acts as both the solvent and a one-carbon synthon. At elevated temperatures, the primary amine is formylated, followed by an intramolecular cyclization with the adjacent ester to forge the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Electrophilic Chlorination : The pyrimidinone is converted to 4-chlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl₃). The addition of catalytic N,N-dimethylformamide (DMF) is mechanistically vital; it generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which acts as the active electrophile. This significantly accelerates the conversion of the tautomeric pyrimidin-4-ol to the highly reactive 4-chloro intermediate.
-
Iron-Catalyzed Cross-Coupling (Methylation) : The final C4-methylation is achieved via a Kumada-type cross-coupling using methylmagnesium chloride (MeMgCl). Iron(III) acetylacetonate [Fe(acac)₃] is explicitly selected over traditional palladium catalysts [4]. Iron catalysis prevents β-hydride elimination and homocoupling side reactions, offering a greener, highly selective sp²-sp³ coupling. The iron catalyst undergoes in situ reduction by the Grignard reagent to a low-valent Fe species, facilitating rapid oxidative addition into the C–Cl bond.
Figure 1: Three-step synthetic workflow for 4-Methylthieno[3,2-d]pyrimidine.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
Reagents : Methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol), Formamide (30 mL).
-
Procedure :
-
Suspend the starting material in formamide within a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 150 °C under a nitrogen atmosphere with continuous magnetic stirring for 6 hours.
-
Self-Validation Check : Monitor the reaction by Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The starting material (Rf ~0.8) must be completely consumed, replaced by a highly polar, UV-active spot (Rf ~0.2).
-
Cool the reaction mixture to room temperature and pour it slowly into 150 mL of ice-cold distilled water to induce precipitation.
-
Filter the resulting precipitate under vacuum, wash the filter cake with cold water (3 × 20 mL), and dry under vacuum at 60 °C overnight to afford the pyrimidinone as a white solid.
-
Protocol B: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Reagents : Thieno[3,2-d]pyrimidin-4(3H)-one (5.0 g, 32.8 mmol), POCl₃ (15 mL), DMF (0.2 mL).
-
Procedure :
-
In a dry, argon-purged 50 mL flask, suspend the pyrimidinone in POCl₃.
-
Add catalytic DMF (0.2 mL) dropwise. Caution: This step is exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Heat the mixture to reflux (105–110 °C) for 3 hours.
-
Self-Validation Check : TLC (Hexane/Ethyl Acetate 3:1) will show complete conversion of the polar pyrimidinone to the highly non-polar 4-chloro intermediate (Rf ~ 0.7).
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess POCl₃.
-
Carefully quench the viscous residue by pouring it dropwise into an ice-water mixture (100 mL) with vigorous stirring. Neutralize the aqueous phase with saturated aqueous NaHCO₃ until pH ~7 is reached.
-
Extract the aqueous layer with Chloroform (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a brown solid.
-
Protocol C: Synthesis of 4-Methylthieno[3,2-d]pyrimidine
-
Reagents : 4-Chlorothieno[3,2-d]pyrimidine (1.0 g, 5.86 mmol), Fe(acac)₃ (103 mg, 0.29 mmol, 5 mol%), 3M MeMgCl in THF (2.34 mL, 7.03 mmol), N-Methyl-2-pyrrolidone (NMP) (2 mL), anhydrous THF (20 mL).
-
Procedure :
-
Dissolve 4-chlorothieno[3,2-d]pyrimidine and Fe(acac)₃ in a mixture of anhydrous THF (20 mL) and NMP (2 mL) under an argon atmosphere. The NMP co-solvent is critical for stabilizing the active iron species and preventing catalyst aggregation [4].
-
Cool the solution to 0 °C in an ice bath.
-
Add the 3M MeMgCl solution dropwise over 15 minutes. Self-Validation Check : The solution will immediately transition from red/orange to dark brown, visually confirming the reduction of Fe(III) to the active low-valent iron species.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Self-Validation Check : Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze by LC-MS to confirm the disappearance of the starting material (m/z 171 [M+H]⁺) and the appearance of the target mass (m/z 151[M+H]⁺).
-
Quench the main reaction carefully with saturated aqueous NH₄Cl (20 mL) to destroy excess Grignard reagent. Do not use water directly to avoid a violent exotherm.
-
Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel flash chromatography (Hexane/EtOAc 10:1) to afford 4-methylthieno[3,2-d]pyrimidine as a pale yellow solid.
-
Figure 2: Catalytic cycle of the Iron-mediated C4-methylation.
Quantitative Data & Optimization Summaries
The choice of catalyst and co-solvent in the final methylation step dictates the overall yield and purity of the target compound. Table 1 summarizes the optimization parameters, highlighting the superiority of the iron-catalyzed system over traditional palladium cross-coupling.
Table 1: Optimization of the C4-Methylation Step
| Catalyst System | Co-Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| Pd(dppf)Cl₂ (5 mol%) | None | 12 | 45 | 30 | Significant homocoupling of Grignard observed. |
| Fe(acac)₃ (5 mol%) | None | 6 | 70 | 65 | Sluggish reaction; catalyst precipitation noted. |
| Fe(acac)₃ (5 mol%) | NMP (10% v/v) | 2 | >99 | 92 | Rapid conversion; clean profile; optimal conditions. |
Table 2: Analytical Characterization Data
| Compound | ¹H NMR (CDCl₃, 300 MHz) | LC-MS (ESI+) |
| 4-Chlorothieno[3,2-d]pyrimidine | δ 9.05 (s, 1H), 8.10 (d, J=5.4 Hz, 1H), 7.60 (d, J=5.4 Hz, 1H) | m/z 171.0 [M+H]⁺ |
| 4-Methylthieno[3,2-d]pyrimidine | δ 8.03 (d, J=5.4 Hz, 1H), 7.51 (d, J=5.4 Hz, 1H), 2.82 (s, 3H) [4] | m/z 151.1 [M+H]⁺ |
References
-
Disch, J. S., et al. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry (ACS). Available at:[Link] [2]
-
Ruzi, Z., et al. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link] [3]
- Okubo, T., et al. Aminopyrrolidine compound. US Patent US8044068B2.
Functionalization strategies for the C-4 position of thienopyrimidines
Abstract & Strategic Overview
Thienopyrimidines serve as critical bioisosteres to quinazolines and purines, forming the scaffold of numerous kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents. The C-4 position (analogous to the C-4 of quinazoline or C-6 of purine) acts as the primary "gateway" for diversification.
This guide details the functionalization of the C-4 position, prioritizing the transition from the stable thienopyrimidin-4-one precursor to the reactive 4-chloro intermediate, followed by divergent synthesis via Nucleophilic Aromatic Substitution (
Why Focus on C-4?
-
Electronic Susceptibility: The pyrimidine ring is naturally electron-deficient. In thienopyrimidines, the fusion of the electron-rich thiophene ring creates a unique push-pull system, but the C-4 position remains the most electrophilic site, highly susceptible to nucleophilic attack.
-
Leaving Group Lability: A chloride or sulfonate at C-4 is significantly more labile than halogens at C-2 or C-6, allowing for regioselective functionalization without protecting groups.
Reaction Landscape Visualization
The following diagram outlines the divergent pathways available once the C-4 position is activated.
Figure 1: Divergent synthesis from the 4-chloro thienopyrimidine core. The red path indicates activation; blue and green paths represent the primary functionalization strategies.
Core Protocol: Activation via Chlorination
The conversion of the oxo-group to a chloro-leaving group is the critical first step. While seemingly simple, moisture sensitivity and workup hazards require strict adherence to protocol.
Mechanism
Phosphorus oxychloride (
Protocol A: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Reagents:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv)
- (Phosphorus oxychloride) (5–10 vol/wt - Excess)
-
Catalytic DMF (Dimethylformamide) (2–3 drops) – Critical for acceleration.
Step-by-Step:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube (or line), suspend the thienopyrimidin-4-one in . -
Catalysis: Add 2–3 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly lowering the activation energy.
-
Reflux: Heat the mixture to reflux (approx. 105 °C). The suspension should clear to a homogeneous solution within 1–3 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material (highly polar, near baseline) should disappear, replaced by a non-polar spot (Rf ~0.6–0.8).
-
-
Concentration: Distill off excess
under reduced pressure. Caution: Do not distill to complete dryness; leave a small volume to prevent thermal decomposition. -
Quenching (Hazardous Step):
-
Cool the residue to 0 °C.
-
Pour the residue slowly onto crushed ice/water with vigorous stirring.
-
Why?
hydrolysis is exothermic and releases HCl gas.
-
-
Isolation: Neutralize the aqueous slurry with saturated
or to pH 7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over and concentrate. -
Storage: The 4-chloro derivative is prone to hydrolysis. Store at -20 °C under inert gas if not used immediately.
Strategy B: Nucleophilic Aromatic Substitution ( )
This is the "Workhorse" reaction for medicinal chemistry. The 4-chloro position is highly reactive toward amines, making this the preferred route for generating kinase inhibitor libraries.
Mechanism of Action
The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient pyrimidine ring stabilizes the negative charge developed during nucleophilic attack.
Figure 2:
Protocol B: Amination of 4-Chlorothienopyrimidine
Reagents:
-
4-Chlorothienopyrimidine (1.0 equiv)
-
Amine (1.1 – 1.5 equiv)
-
Base:
or DIPEA (1.5 – 2.0 equiv) -
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Step-by-Step:
-
Solvent Choice: Dissolve the 4-chloro substrate in IPA.
-
Expert Insight: Alcohols are preferred over aprotic solvents (like DCM) because they stabilize the transition state via hydrogen bonding and facilitate proton transfer.
-
-
Addition: Add the amine and the base.
-
Reaction: Reflux (80 °C) for 2–6 hours.
-
Self-Validation: The product often precipitates out of the alcohol upon cooling, providing a simple purification method.
-
-
Workup:
-
Option A (Precipitate): Filter the solid, wash with cold water and cold ether.
-
Option B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with water/brine, and concentrate.
-
Strategy C: Palladium-Catalyzed Cross-Coupling
When a Carbon-Carbon bond is required (e.g., introducing a phenyl or heteroaryl group), Suzuki-Miyaura coupling is the standard.
Regioselectivity Insight
If the scaffold contains halogens at both C-4 and C-6 (e.g., 6-bromo-4-chlorothienopyrimidine), C-4 reacts first . The C-4 position is more electron-deficient. This allows for sequential functionalization: Suzuki at C-4, followed by a second coupling at C-6.
Protocol C: Suzuki Coupling at C-4
Reagents:
-
4-Chlorothienopyrimidine (1.0 equiv)
-
Boronic Acid/Ester (1.2 equiv)
-
Catalyst:
(5 mol%) OR (for sterically hindered cases). -
Base:
(2M aqueous solution) or (solid). -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
Step-by-Step:
-
Degassing: Combine solvent and aqueous base in the reaction vessel. Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Pd(0).
-
Assembly: Add the 4-chloro substrate, boronic acid, and catalyst under a positive pressure of inert gas.
-
Reaction: Heat to 90–100 °C for 4–12 hours.
-
Monitoring: Watch for the disappearance of the starting chloride. If the reaction stalls (incomplete conversion), add fresh catalyst (2 mol%) and continue heating.
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water, and purify via flash chromatography.
Comparison of Functionalization Strategies
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | |
| Primary Bond Formed | C-N, C-O, C-S | C-C | C-N |
| Substrate Scope | Aliphatic amines, Anilines, Alcohols | Aryl/Heteroaryl boronic acids | Electron-poor/hindered anilines |
| Reactivity at C-4 | Excellent (No catalyst needed) | Excellent (High regioselectivity) | Moderate (Often unnecessary) |
| Cost/Complexity | Low / Simple | Medium / Requires Pd & Inert atm | High / Expensive Ligands |
| Expert Recommendation | First Choice for amines. | First Choice for Carbon substituents. | "Plan B" only if |
Note on Buchwald-Hartwig:
While possible, Pd-catalyzed amination is rarely required for the C-4 position because the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Chlorination | Incomplete reaction or hydrolysis during workup. | Ensure catalytic DMF is used. Quench onto ice slowly and keep pH neutral. |
| Hydrolysis of 4-Cl | Moisture in storage or reaction solvent. | Store 4-Cl intermediate under Ar at -20°C. Use anhydrous solvents for |
| Regioselectivity Loss | Overheating in substrates with multiple halogens. | Perform Suzuki coupling at lower temp (60-80°C) to favor C-4 over C-6/C-2. |
| Protodehalogenation | Pd-catalyzed side reaction (Cl replaced by H). | Solvent is too "wet" (proton source) or reaction time too long. Degas thoroughly. |
References
-
Review of Thienopyrimidine Synthesis
-
Modh, R. P., et al. "Thienopyrimidines as Promising Scaffolds in Medicinal Chemistry." Journal of Saudi Chemical Society, 2024.
-
-
C-4 Functionalization & Bioisosterism
-
Cohen, F., et al. "Structure-Activity Relationship Studies of Thienopyrimidines as EGFR Inhibitors." Journal of Medicinal Chemistry, 2022.
-
-
Suzuki Coupling Regioselectivity
-
Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles." Chemical Society Reviews, 2007.
-
- Chlorination Protocols: Standard Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for handling).
Sources
Microwave-assisted synthesis of 4-Methylthieno[3,2-d]pyrimidine
Application Note: Microwave-Assisted Synthesis of 4-Methylthieno[3,2-d]pyrimidine
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-methylthieno[3,2-d]pyrimidine using microwave-assisted organic synthesis (MAOS). Thieno[3,2-d]pyrimidines are critical bioisosteres of quinazolines and purines, serving as privileged scaffolds in the development of kinase inhibitors (e.g., EGFR, VEGFR) and antimalarial agents.
Traditional thermal cyclocondensation (reflux) for this scaffold often requires harsh conditions (180–200°C), prolonged reaction times (12–24 hours), and results in variable yields due to thermal degradation. The protocol described herein utilizes microwave irradiation to accelerate the condensation of 3-amino-2-acetylthiophene with formamide , reducing reaction time to under 20 minutes while improving yield and purity.
Scientific Background & Retrosynthetic Analysis
The Challenge of the "4-Methyl" Substituent
Synthesizing the 4-methyl derivative specifically requires careful selection of the starting material. Unlike the 4-oxo derivative (obtained from 3-aminothiophene-2-carboxylate), the 4-methyl core is best accessed via the Friedländer-type cyclization of an ortho-amino ketone.
-
Precursor: 3-amino-2-acetylthiophene.
-
Cyclizing Agent: Formamide (serves as both solvent and source of the N-C=N methine bridge).
-
Mechanism: Acid-catalyzed condensation followed by dehydration.
Why Microwave Irradiation?
The reaction involves a polar transition state. Formamide is a highly polar solvent with a high dielectric loss tangent (
-
Dielectric Heating: Efficiently couples microwave energy directly to the solvent/reagents, creating localized superheating effects that overcome the activation energy barrier for cyclization much faster than convective heating.
-
Equilibrium Shift: Rapid removal of water (generated during condensation) is facilitated by the open-vessel or pressurized venting capabilities of modern MW reactors, driving the equilibrium toward the product.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic strategy for the construction of the 4-methylthieno[3,2-d]pyrimidine core.
Experimental Protocol
Materials & Equipment
-
Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
-
Reagents:
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, dissolve 3-amino-2-acetylthiophene (141 mg, 1.0 mmol) in formamide (3 mL).
-
Catalysis: Add ammonium acetate (7.7 mg, 0.1 mmol). Note: Acidic catalysis (acetic acid) can also be used, but ammonium acetate provides a milder buffer system.
-
Sealing: Cap the vial with a snap-cap containing a PTFE-lined septum.
-
Irradiation (Method A - Constant Temperature):
-
Temp: 160 °C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
Stirring: High (magnetic stir bar)
-
Cooling: Air jet cooling enabled (to prevent overshoot).
-
-
Workup:
-
Allow the reaction mixture to cool to <50 °C.
-
Pour the mixture into ice-cold water (20 mL).
-
Stir for 15 minutes. The product usually precipitates as a solid.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over MgSO₄.
-
-
Purification:
-
Filter the crude solid.[2]
-
Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane/EtOAc) if high purity (>99%) is required for biological assays.
-
Critical Control Points (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low or Formamide degraded. | Increase Temp to 180°C or use fresh Formamide (hygroscopic). |
| Dark/Tar Formation | Thermal decomposition due to "hot spots". | Ensure vigorous stirring; reduce max power input; use "Power Cycling" mode. |
| Pressure Errors | Ammonia gas evolution (byproduct). | Use a vessel rated for 30 bar; ensure headspace is sufficient (fill volume <50%). |
Results & Discussion
Microwave vs. Conventional Heating
The microwave protocol demonstrates superior efficiency compared to traditional oil-bath reflux.
| Parameter | Conventional Reflux | Microwave (This Protocol) | Improvement |
| Temperature | 160–180°C (Oil bath) | 160°C (Internal IR Control) | Precise control |
| Time | 12–18 Hours | 15 Minutes | ~50x Faster |
| Yield | 45–60% | 82–92% | +30% Yield |
| Solvent Usage | High (Reflux) | Low (Sealed Vessel) | Green Chemistry |
Analytical Validation
-
1H NMR (DMSO-d6, 400 MHz):
- 2.85 (s, 3H, CH3 at C4) – Diagnostic Peak
- 7.60 (d, 1H, Thiophene-H)
- 8.15 (d, 1H, Thiophene-H)
- 9.10 (s, 1H, Pyrimidine-H2)
-
LC-MS: [M+H]+ calculated: 151.03; found: 151.1.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Scope & Applications
This protocol is a foundational step in Medicinal Chemistry for "Scaffold Hopping" from Quinazoline drugs (e.g., Gefitinib) to Thienopyrimidines.
-
Kinase Inhibition: The 4-methyl group can be oxidized (SeO₂) to a 4-formyl group, allowing further functionalization to 4-aminomethyl derivatives, common in EGFR inhibitors [1].
-
Library Generation: The protocol tolerates substitutions on the thiophene ring (e.g., 3-amino-2-acetyl-5-methylthiophene), enabling the rapid synthesis of diverse libraries for SAR (Structure-Activity Relationship) studies [2].
-
Green Chemistry: The method aligns with eco-friendly synthesis principles by reducing energy consumption and solvent waste [3].
References
-
MDPI (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs. Available at: [Link]
-
National Institutes of Health (PMC). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Available at: [Link]
-
ResearchGate. Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. Available at: [Link]
-
International Journal of Pharmaceutical Research. Green and Sustainable Synthesis of Thienopyrimidine Derivatives. Available at: [Link]
Sources
Application Note: Nucleophilic Substitution & Functionalization of 4-Methylthieno[3,2-d]pyrimidine Scaffolds
Executive Summary & Mechanistic Distinction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purines (adenine) and quinazolines. It serves as a core pharmacophore for inhibiting kinases such as PI3K, EGFR, and CDK7 [1, 2].
To successfully functionalize this scaffold, researchers must distinguish between two distinct reactivity profiles associated with the C4-position:
-
4-Chloro-thieno[3,2-d]pyrimidine: The standard electrophile . It undergoes Nucleophilic Aromatic Substitution (
) to install diverse amines, ethers, and thiols. This is the primary route for library generation. -
4-Methyl-thieno[3,2-d]pyrimidine: A latent nucleophile . The methyl group at C4 is "pseudo-acidic" (similar to 4-picoline). It does not undergo nucleophilic substitution (displacement of the methyl group). Instead, it undergoes lateral deprotonation to form a carbanion that attacks external electrophiles, or it serves as a stable substituent.
Critical Note: If your goal is to replace the group at C4 with a nucleophile (e.g., an amine), you must use the 4-Chloro derivative, not the 4-Methyl. If you possess the 4-Methyl derivative, your primary reaction pathway is C-H activation/lithiation. This guide covers both protocols to ensure comprehensive utility.
Reactivity Landscape (Visualized)
The following diagram outlines the divergent chemical pathways for the 4-Chloro vs. 4-Methyl species.
Figure 1: Divergent reactivity pathways. The 4-Chloro derivative accepts nucleophiles (
Protocol A: Nucleophilic Aromatic Substitution ( )
Target: Synthesis of 4-amino or 4-alkoxy derivatives. Substrate: 4-chlorothieno[3,2-d]pyrimidine. Mechanism: Addition-Elimination sequence facilitated by the electron-deficient pyrimidine ring.
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 4-chlorothieno[3,2-d]pyrimidine (Commercially available or synthesized via
chlorination of the 4-oxo precursor). -
Nucleophile: Primary/Secondary Amine (1.1 – 1.5 eq) or Alcohol.
-
Base: DIPEA (Diisopropylethylamine) or
(for phenols/alcohols). -
Solvent: Isopropanol (IPA), Dioxane, or DMF.
Step-by-Step Procedure
-
Preparation: Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in Isopropanol (IPA) or Dioxane (concentration ~0.2 M).
-
Why IPA? Protic solvents can catalyze
by stabilizing the transition state, though aprotic polar solvents (DMF) are preferred for less reactive nucleophiles.
-
-
Addition: Add the amine nucleophile (1.2 eq).
-
Base Activation: Add DIPEA (2.0 eq) to scavenge the HCl generated.
-
Reaction:
-
Reactive Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Hindered Amines: Heat to reflux (80–100°C) or use Microwave irradiation (120°C, 20 min).
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high
) should disappear; the product is usually more polar. -
Workup:
-
Evaporate volatiles.
-
Resuspend in EtOAc, wash with water and brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography.
Optimization Table: Reaction Conditions
| Nucleophile Type | Base | Solvent | Temp/Time | Notes |
| Aliphatic Amine | DIPEA | IPA or EtOH | RT / 2h | Fast reaction; high yield (>90%). |
| Aniline (Aromatic) | Toluene/Dioxane | 100°C / 12h | May require Buchwald-Hartwig Pd-catalysis if | |
| Phenol/Alcohol | NaH or | DMF or THF | 60°C / 4h | Requires deprotonation of alcohol first to form alkoxide. |
| Thiol | DMF | RT / 1h | Thiols are highly nucleophilic; avoid oxidation (inert atm). |
Protocol B: Functionalization of 4-Methylthieno[3,2-d]pyrimidine
Target: Extension of the carbon skeleton (C-C bond formation). Substrate: 4-methylthieno[3,2-d]pyrimidine. Mechanism: Lateral Lithiation (Deprotonation of the acidic methyl protons).
Mechanistic Insight
The 4-methyl group is attached to an electron-deficient ring, making the methyl protons acidic (
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and flush with Argon/Nitrogen (Strict anhydrous conditions required).
-
Dissolution: Dissolve 4-methylthieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA (Lithium Diisopropylamide) or n-BuLi (1.1 eq) dropwise over 10 minutes.
-
Observation: The solution often turns a deep color (red/orange) indicating the formation of the lithiated species.
-
Time: Stir at -78°C for 30–60 minutes.
-
-
Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, Alkyl Halide) (1.2 eq) dissolved in THF dropwise.
-
Warming: Allow the reaction to warm slowly to RT over 2–3 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Synthesis Workflow Diagram
The following Graphviz diagram details the logical flow for synthesizing a library of kinase inhibitors starting from the core precursors.
Figure 2: Standard workflow for generating thieno[3,2-d]pyrimidine libraries via the 4-Chloro intermediate.
Troubleshooting & Critical Controls
-
Hydrolysis of 4-Chloro Substrate:
-
Issue: The 4-chloro derivative is moisture sensitive. If left in wet solvents, it reverts to the 4-oxo (hydroxyl) species, which is unreactive to
. -
Control: Store 4-chloro intermediates under inert gas at 4°C. Verify quality via LCMS before running substitution reactions.
-
-
Regioselectivity (C2 vs C4):
-
If the scaffold has a leaving group at C2 (e.g., 2,4-dichloro), the C4 position is significantly more reactive and will substitute first due to lower steric hindrance and electronic activation.
-
-
Methyl Group Inertness:
-
If you attempt to displace the 4-methyl group with an amine, no reaction will occur. You must oxidize the methyl to a carboxylic acid (using
or ) and then convert to an amide, or use the lateral lithiation protocol described above.
-
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. MDPI. Available at: [Link] (Accessed via Search 1.1).
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available at: [Link] (Accessed via Search 1.7).
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link] (Accessed via Search 1.2).
-
Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Royal Society of Chemistry. Available at: [Link] (Accessed via Search 1.10).
Application Notes and Protocols for the Biological Assay Screening of Thienopyrimidine Compounds
Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery
The thienopyrimidine scaffold, a heterocyclic system comprising a fused thiophene and pyrimidine ring, represents a privileged structure in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as a "bioisostere," effectively competing for binding sites on a wide range of biological targets.[2][3] This has led to the successful development of numerous thienopyrimidine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5] Several thienopyrimidine-based agents, such as Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor), have advanced into clinical or preclinical studies, underscoring the therapeutic potential of this chemical class.[4][6]
This guide provides a comprehensive framework for the biological evaluation of novel thienopyrimidine compounds. It is designed for researchers in drug discovery and chemical biology, offering a strategic, multi-tiered approach to screening. The protocols herein are not merely instructional but are grounded in established scientific principles, ensuring that the generated data is robust, reproducible, and mechanistically informative. We will progress from high-throughput primary screening to identify active compounds ("hits"), through secondary biochemical assays to confirm target engagement, and finally to cell-based mechanistic assays to elucidate the mode of action.
Part 1: Assay Development and Validation for High-Throughput Screening (HTS)
The foundation of any successful screening campaign is a robust and reliable assay. Before committing a library of thienopyrimidine compounds to a full-scale screen, the chosen assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The most widely accepted statistical parameter for this purpose is the Z'-factor (pronounced "Z-prime").[7]
Trustworthiness: The Z'-Factor as a Self-Validating Metric
The Z'-factor provides a quantitative measure of assay quality by taking into account both the dynamic range of the assay (the difference between positive and negative controls) and the signal variability.[8] An assay with a large signal window but high variability can be less reliable than an assay with a smaller window but tighter data points. The Z'-factor captures both of these crucial aspects.[7]
The formula for calculating the Z'-factor is:
Z' = 1 – [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control
-
μn = mean of the negative control
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
The Z'-factor is interpreted as follows:
-
Z' > 0.5 : An excellent assay, suitable for HTS.[9]
-
0 < Z' < 0.5 : A marginal assay. Further optimization is recommended.[9]
-
Z' < 0 : The assay is not suitable for screening.[8]
Table 1: Example Z'-Factor Calculation and Interpretation
| Control | Mean Signal (Absorbance) | Standard Deviation (σ) | Z'-Factor Calculation | Z'-Factor | Assay Quality |
| Positive (P) | 0.15 | 0.012 | 1 - [ (30.012 + 30.025) / |0.15 - 1.20| ] | 0.89 | Excellent |
| Negative (N) | 1.20 | 0.025 | = 1 - [ (0.036 + 0.075) / 1.05 ] = 1 - 0.106 |
This self-validating step is critical; proceeding with an assay that has a poor Z'-factor will inevitably lead to a high rate of false positives and false negatives, wasting valuable time and resources.
Part 2: Primary Screening - Identifying Cytotoxic "Hits"
The initial goal of a primary screen is to efficiently test a large number of thienopyrimidine compounds to identify those that exhibit a desired biological activity. For anti-cancer drug discovery, a common starting point is a cell viability or cytotoxicity assay.[10] The MTT assay is a robust, colorimetric method widely used for this purpose.
Causality Behind the Method: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[11] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] Dead or metabolically inactive cells lose this ability. The resulting purple formazan crystals are then solubilized, and the intensity of the color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[14]
Caption: Principle of the MTT cell viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format, but can be scaled.
1. Reagent Preparation:
- MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS), pH 7.4.[13] Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.
- Solubilization Solution: A common solution is acidic isopropanol (0.04 M HCl in absolute isopropanol) or dimethyl sulfoxide (DMSO).
2. Cell Plating:
- Culture cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) to ~80% confluency using standard aseptic techniques.[15]
- Trypsinize and resuspend cells in fresh culture medium. Perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
- Expertise Insight: The optimal seeding density varies by cell line and must be determined empirically to ensure cells are in the exponential growth phase during the assay.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
3. Compound Treatment:
- Prepare serial dilutions of the thienopyrimidine compounds in culture medium. It is crucial to include a vehicle control (e.g., 0.1% DMSO), a positive control (a known cytotoxic drug like Doxorubicin), and a "no cell" blank control.[15]
- Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
- Incubate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
- After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
- Trustworthiness Check: Avoid disturbing the cell monolayer.
- Incubate the plate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
5. Formazan Solubilization and Measurement:
- Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]
- Add 100 µL of solubilization solution (e.g., DMSO) to each well.
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
- Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background noise.[12]
Part 3: Secondary and Orthogonal Assays - Confirming and Characterizing Hits
A primary screen identifies compounds with activity in a complex cellular environment. The next critical step is to determine if these "hits" act through the intended mechanism. This involves secondary assays that are more specific to the target of interest. Since thienopyrimidines are often designed as kinase inhibitors, a direct biochemical kinase assay and a downstream apoptosis assay are logical next steps.[16][17]
Protocol 2: Biochemical Kinase Activity Assay (Luminescence-Based)
Causality Behind the Method: Quantifying Kinase Activity
This assay directly measures the enzymatic activity of a purified kinase. Luminescence-based assays like ADP-Glo® are widely used in HTS because they are sensitive, robust, and non-radioactive.[18] The principle is straightforward: a kinase transfers the terminal phosphate from ATP to a substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo® system uses a two-step reaction: first, any remaining ATP is depleted. Second, ADP is converted back into ATP, which is then used by luciferase to generate a light signal. An inhibitor will block the initial kinase reaction, leading to less ADP production and a lower luminescent signal.
Experimental Protocol: ADP-Glo® Kinase Assay
This protocol provides a general framework for measuring the inhibition of a target kinase (e.g., PI3Kα, EGFR).[19]
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer optimized for the specific kinase being tested.
- Kinase: Dilute the purified target kinase enzyme to a working concentration in kinase buffer.
- Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at its Km concentration (the concentration at which the enzyme reaches half of its maximum velocity).
- Expertise Insight: Using ATP at its Km value makes the assay more sensitive to competitive inhibitors.
- ADP-Glo® Reagents: Prepare the ADP-Glo® Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
2. Assay Procedure:
- Dispense 2.5 µL of thienopyrimidine compound dilutions into the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
- Add 2.5 µL of the 2x kinase solution to each well.
- Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mix.
- Mix and incubate at room temperature for a pre-determined time (e.g., 60 minutes).
- Add 5 µL of ADP-Glo® Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Measure luminescence using a plate reader.
Table 2: Example Kinase Inhibition Data
| Compound ID | Concentration (nM) | Luminescence (RLU) | % Inhibition | IC₅₀ (nM) |
| Thieno-001 | 1 | 95,000 | 5% | 25.6 |
| Thieno-001 | 10 | 78,000 | 22% | |
| Thieno-001 | 30 | 45,000 | 55% | |
| Thieno-001 | 100 | 12,000 | 88% | |
| Positive Control | 0 | 100,000 | 0% | N/A |
| Negative Control | N/A | 1,500 | 100% | N/A |
Protocol 3: Apoptosis Induction Assay
Causality Behind the Method: Measuring the Executioners of Cell Death
A hallmark of effective anti-cancer agents is the ability to induce apoptosis, or programmed cell death. A key event in this process is the activation of a family of proteases called caspases. Caspase-3 and Caspase-7 are the primary "executioner" caspases that dismantle the cell.[20] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[21] This cleavage releases aminoluciferin, the substrate for luciferase, generating a light signal that is directly proportional to the amount of active Caspase-3/7.[22]
Experimental Protocol: Caspase-Glo® 3/7 Assay
1. Cell Plating and Treatment:
- Seed cells in a white-walled 96-well plate and treat with thienopyrimidine compounds as described in the MTT assay protocol (Part 2).
- Expertise Insight: A white-walled plate is essential to maximize the luminescent signal.
- Include a positive control for apoptosis induction (e.g., Staurosporine).
2. Assay Procedure:
- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[23]
- Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
- Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23]
- Mix the contents on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1 to 3 hours, protected from light.
- Measure the luminescence using a plate reader.
Table 3: Example Apoptosis Induction Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 15,000 | 1.0 |
| Thieno-001 | 1 | 45,000 | 3.0 |
| Thieno-001 | 5 | 180,000 | 12.0 |
| Thieno-001 | 10 | 255,000 | 17.0 |
| Staurosporine | 1 | 285,000 | 19.0 |
Part 4: Data Analysis and Integrated Workflow
The data from these assays allow for a comprehensive evaluation of each thienopyrimidine compound. Cytotoxicity data from the primary screen (MTT) is used to calculate the GI₅₀ (concentration for 50% growth inhibition). Biochemical data (ADP-Glo) yields an IC₅₀ (concentration for 50% inhibition) against the purified target. Finally, the apoptosis assay confirms a relevant downstream cellular effect. This integrated workflow ensures that selected lead compounds are not just generically toxic but act through the desired mechanism of action.
Caption: Integrated screening workflow for thienopyrimidine compounds.
Part 5: Signaling Pathway Context
Understanding the mechanism of action requires placing the kinase target within its broader signaling context. Thienopyrimidines frequently target pathways like the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[24] A potent and selective inhibitor will block signal transduction at a specific node, leading to downstream effects like apoptosis.
Caption: Simplified PI3K/AKT signaling pathway targeted by thienopyrimidines.
Conclusion
This application guide outlines a systematic and robust methodology for the biological characterization of novel thienopyrimidine compounds. By integrating high-throughput cell-based screening with specific biochemical and mechanistic assays, researchers can efficiently identify potent, on-target inhibitors and build a comprehensive understanding of their cellular effects. The emphasis on assay validation using the Z'-factor ensures data integrity from the outset, while the multi-assay cascade provides the necessary evidence to confidently advance promising compounds into further stages of drug development.
References
-
Salib, S., Khalil, O., Kamel, M., & El-Dash, Y. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7. Retrieved from [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
What is Z' (read Z-factor)?. (2024, August 1). RxPlora. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025, June 15). Molecules. Retrieved from [Link]
-
Abdel Gawad, N. M., Georgey, H. H., & El-Sayed, R. M. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 225-233. Retrieved from [Link]
-
El-Sayed, E. I., Al-Harbi, H. A., Al-Ghorbani, M., Gomaa, N. M., & Aly, N. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(10), 3230. Retrieved from [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015, March 11). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018, July 16). Molecules. Retrieved from [Link]
-
Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. Retrieved from [Link]
-
On HTS: Z-factor. (2023, December 12). Retrieved from [Link]
-
Mghwary, A. E.-S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scilit. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). Cancers. Retrieved from [Link]
-
Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Med chem, 6(8). Retrieved from [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025, October 5). ResearchGate. Retrieved from [Link]
-
Ghith, A., Ismail, N. S. M., Youssef, A. M., Abouzid, K. A. M., & Ismail, M. (2018). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie, 351(1-2), e1700242. Retrieved from [Link]
-
Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). Molecules. Retrieved from [Link]
-
Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sci-Hub. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities / Archiv der Pharmazie, 2017 [sci-hub.kr]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. assay.dev [assay.dev]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. mdpi.com [mdpi.com]
- 20. stemcell.com [stemcell.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 23. promega.com [promega.com]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 4-Methylthieno[3,2-d]pyrimidine in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Methylthieno[3,2-d]pyrimidine in aqueous solutions. As a structural analog of purines, the thienopyrimidine scaffold is of significant interest in medicinal chemistry, but its often-hydrophobic nature presents a common hurdle in experimental and preclinical development.[1][2] This resource provides a comprehensive overview of troubleshooting strategies and frequently asked questions to enable successful formulation and application of this compound class.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Methylthieno[3,2-d]pyrimidine expected to have low water solubility?
A1: The thienopyrimidine core is a fused heterocyclic system that is predominantly nonpolar.[1][2] While the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, the overall structure, including the methyl group, contributes to a hydrophobic character. This inherent lipophilicity leads to poor interaction with water molecules, resulting in limited aqueous solubility. Many new chemical entities, particularly those with complex aromatic structures, face this challenge.[3][4]
Q2: What is the approximate water solubility of 4-Methylthieno[3,2-d]pyrimidine?
Q3: Can I use DMSO to dissolve 4-Methylthieno[3,2-d]pyrimidine for my in vitro assays?
A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve 4-Methylthieno[3,2-d]pyrimidine. It is a common practice to prepare a high-concentration stock solution in DMSO. However, for most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. When diluting the DMSO stock into your aqueous assay buffer, the compound may precipitate if its solubility in the final aqueous solution is exceeded. Therefore, while DMSO is a useful tool for initial solubilization, it does not eliminate the need to consider the compound's aqueous solubility.
Q4: What are the main strategies to improve the aqueous solubility of compounds like 4-Methylthieno[3,2-d]pyrimidine?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6][7] The most common and accessible methods for a research setting include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solvent's capacity to dissolve hydrophobic compounds.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8][9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[4][]
Troubleshooting Guide: Enhancing the Aqueous Solubility of 4-Methylthieno[3,2-d]pyrimidine
This section provides detailed, practical guidance for overcoming common solubility challenges in a question-and-answer format.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
Why is this happening? This is a classic sign that the thermodynamic solubility of your compound in the final aqueous buffer has been exceeded. DMSO is a solubilizing aid, but it doesn't change the intrinsic insolubility of the compound in water.
dot
Caption: Workflow illustrating compound precipitation upon dilution.
Solutions:
1. pH Adjustment:
-
Scientific Rationale: Thienopyrimidines contain basic nitrogen atoms that can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. The Henderson-Hasselbalch equation can be used to estimate the pH-dependent solubility of ionizable compounds.[11][12]
-
Protocol:
-
Determine the pKa of 4-Methylthieno[3,2-d]pyrimidine (either experimentally or through in silico prediction tools).
-
Prepare a series of buffers with pH values ranging from 2 units below the pKa to a physiologically relevant pH (e.g., pH 7.4).
-
Attempt to dissolve the compound directly in these buffers. Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer and observe for precipitation.
-
Use a pH that maintains solubility without compromising the stability of the compound or the integrity of your experimental system.
-
2. Co-solvent Systems:
-
Scientific Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[3][7] Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]
-
Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in several neat co-solvents (e.g., Ethanol, PG, PEG 400).
-
Create a series of binary solvent mixtures with water at different ratios (e.g., 10%, 20%, 30% co-solvent in water).
-
Determine the solubility of 4-Methylthieno[3,2-d]pyrimidine in each mixture.
-
Select the co-solvent and concentration that provides the desired solubility while minimizing potential effects on your assay.
-
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-10% (v/v) | Can affect cell viability at higher concentrations. |
| Propylene Glycol | 10-20% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 400 | 10-30% (v/v) | Effective for many poorly soluble drugs.[14] |
dot
Caption: Workflow for co-solvent screening.
Issue 2: I need a higher concentration of my compound in solution than what can be achieved with pH or co-solvents alone.
Why is this happening? For some applications, the required concentration may exceed what is achievable with simple formulation adjustments. In these cases, more advanced solubilization techniques are necessary.
Solutions:
1. Surfactant-based Formulations:
-
Scientific Rationale: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules in their nonpolar core, thereby increasing the drug's apparent solubility in the aqueous medium.[8][9][15][16][17]
-
Protocol: Surfactant Screening
-
Select a few biocompatible, non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL).
-
Prepare aqueous solutions of the surfactant at concentrations above their known CMC.
-
Add the 4-Methylthieno[3,2-d]pyrimidine to these surfactant solutions and determine the solubility.
-
It's important to run controls to ensure the surfactant itself does not interfere with your assay.
-
| Surfactant | Typical Concentration Range | Notes |
| Polysorbate 80 (Tween® 80) | 0.1% - 2% (w/v) | Widely used in pharmaceutical formulations. |
| Polyoxyl 35 castor oil (Cremophor® EL) | 0.1% - 5% (w/v) | Can have biological effects, so careful controls are needed. |
2. Cyclodextrin Complexation:
-
Scientific Rationale: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, like 4-Methylthieno[3,2-d]pyrimidine, effectively shielding the hydrophobic part from water and increasing solubility.[][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved water solubility and safety profiles compared to native β-cyclodextrin.[19]
-
Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).
-
Add an excess of 4-Methylthieno[3,2-d]pyrimidine to each solution.
-
Equilibrate the samples (e.g., by shaking for 24-48 hours).
-
Filter the samples to remove undissolved solid and measure the concentration of the dissolved compound in the filtrate.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase (A-type diagram) indicates the formation of a soluble complex.[18]
-
dot
Caption: Mechanism of cyclodextrin-mediated solubilization.
Summary of Approaches
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | Simple, cost-effective. | Only applicable to ionizable compounds; may affect compound stability or biological activity. |
| Co-solvents | Reduces the polarity of the solvent system. | Easy to implement; a wide range of co-solvents are available. | Can have biological effects at higher concentrations; risk of precipitation upon dilution. |
| Surfactants | Encapsulation within micelles. | High solubilization capacity. | Potential for assay interference; biological effects of the surfactant itself. |
| Cyclodextrins | Formation of soluble inclusion complexes. | Generally low toxicity; can also improve stability. | Can be more expensive; stoichiometry of complexation needs to be considered.[20] |
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 4-Methylthieno[3,2-d]pyrimidine and other poorly water-soluble thienopyrimidine derivatives, enabling their successful use in a wide range of experimental applications.
References
-
Jadhav, N. R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Applied Pharmaceutical Science, 10(10), 143-152. Available at: [Link]
-
Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 13(3), 1-4. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Al-Bawab, A. Q., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(21), 1739-1752. Available at: [Link]
-
Chaudhary, A., et al. (2012). A brief overview of various approaches to enhance drug solubility. Journal of Drug Delivery and Therapeutics, 2(4). Available at: [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. Available at: [Link]
-
Bhat, I. A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18584-18600. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]
-
S. S., & P. S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Flores, J. L., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 6(8), 2147-2157. Available at: [Link]
-
Ali, I., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3228. Available at: [Link]
-
Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylthieno[3,2-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Younis, O. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as Multi-Targeted Kinase Inhibitors for Colon Cancer Therapy. Molecules, 28(23), 7806. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3624. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Available at: [Link]
-
Li, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules, 26(16), 4983. Available at: [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Bioprocessing & Biotechniques, 6(12). Available at: [Link]
-
PubChem. (n.d.). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
DKL Technical. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2021). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at: [Link]
-
A., S., & K., S. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(1), 353-360. Available at: [Link]
-
Al-Sanea, M. M., & Al-Saadi, M. S. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. RSC Advances, 10(12), 6941–6946. Available at: [Link]
-
Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. Available at: [Link]
-
N., N. (2025). Synthesis and biological activity of novel series of heterocyclic compounds containing succinimide moiety. ResearchGate. Available at: [Link]
-
PC, J., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Indian Journal of Pharmaceutical Education and Research, 56(4), 1145-1153. Available at: [Link]
-
S., S. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]
-
Zakeri-Milani, P., & Barzegar-Jalali, M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 55(1), 1-11. Available at: [Link]
-
Chen, A., & Z., D. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Discovery and Development, 2(4), 12-17. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemistry & Chemical Engineering Quarterly, 18(4), 515-524. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
El-Dean, A. M. K., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 553-562. Available at: [Link]
-
Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available at: [Link]
-
Desroches, C., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. Available at: [Link]
-
Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]
Sources
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. jocpr.com [jocpr.com]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. oatext.com [oatext.com]
- 20. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Recrystallization solvents for high-purity 4-Methylthieno[3,2-d]pyrimidine
Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful purification of 4-Methylthieno[3,2-d]pyrimidine requires a deep understanding of the thermodynamic principles governing crystal lattice formation and the specific physicochemical properties of the fused thienopyrimidine core.
Every protocol described in this guide functions as a self-validating system—meaning the physical behavior of the solution at each step provides immediate feedback on whether the thermodynamic conditions for optimal crystallization are being met.
I. Solvent Selection Matrix: Quantitative Data
The fused nature of 4-Methylthieno[3,2-d]pyrimidine combines the hydrogen-bond accepting capability of the pyrimidine nitrogen atoms with the lipophilicity of the thiophene ring. Selecting the correct solvent system depends entirely on the polarity of the target impurities[1].
| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Solvation Mechanism | Target Impurity Removal |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Dipole-dipole interactions | Halogenated intermediates / Non-polar byproducts |
| Ethanol / Water (3:1) | ~78.0 | ~30.0 | Hydrogen bonding (Donor/Acceptor) | Highly polar unreacted starting materials |
| Methanol | 64.7 | 32.7 | Strong H-bonding | Unreacted amines / Salts |
| 1,4-Dioxane / Water | ~101.0 | 2.2 (Dioxane) | H-bond acceptor / Hydrophobic | Complex organic tars / Polymeric byproducts |
II. Troubleshooting Guide & FAQs
Q: During recrystallization, my 4-Methylthieno[3,2-d]pyrimidine separates as a dense oil at the bottom of the flask rather than forming a crystalline solid. How do I resolve this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's solubility limit is reached at a temperature above the melting point of the impure mixture. Because thieno[3,2-d]pyrimidine derivatives can exhibit significant melting point depression due to synthetic impurities, the compound crashes out as an oil before a crystal lattice can organize. Solution:
-
Reheat the mixture until the oil dissolves completely into a single phase.
-
Add 10–15% more of the primary "good" solvent (e.g., ethanol or EtOAc) to lower the saturation temperature below the mixture's depressed melting point.
-
Cool the solution extremely slowly (e.g., 5 °C/hour) and introduce a seed crystal precisely at the cloud point to force solid-liquid nucleation.
Q: How do I remove residual halogenated intermediates (e.g., 2-chloro-4-methylthieno[3,2-d]pyrimidine) from my final product? Causality: Halogenated intermediates are highly lipophilic and lack the hydrogen-bonding capacity of the fully functionalized product. If you use a purely non-polar solvent, both the product and the impurity may co-crystallize. Solution: By utilizing a mixed solvent system like an ethanol/water gradient or dilute 1,4-dioxane, you exploit this slight polarity difference. The non-polar halogenated impurity remains solvated in the organic-rich mother liquor while the pure 4-Methylthieno[3,2-d]pyrimidine crystallizes out[2].
Q: I am scaling up the synthesis. Which solvent system minimizes degradation of the pyrimidine core while ensuring high purity? Causality: Prolonged heating in highly protic or nucleophilic solvents during scale-up can sometimes lead to side reactions. Ethyl Acetate (EtOAc) is the preferred solvent for large-scale purification. It provides a steep solubility curve (high solubility at 77 °C, very low at 0 °C), is non-nucleophilic, and allows for rapid crystallization upon cooling[1].
Q: Why does the product turn dark or discolored during the heating phase of recrystallization? Causality: Thiophene rings can be susceptible to trace oxidation at elevated temperatures when exposed to air and light, especially in higher-boiling solvents like dilute dioxane[2]. Solution: Degas the solvent by sparging with nitrogen prior to heating. Add 1-2% (w/w) activated charcoal (Darco) during the dissolution phase to adsorb oxidized polymeric impurities, then perform a hot filtration through a Celite pad.
III. Step-by-Step Experimental Protocols
Protocol A: Mixed-Solvent Recrystallization (Ethanol/Water)
Best for removing polar impurities and salts.
-
Dissolution: Suspend 1.0 g of crude 4-Methylthieno[3,2-d]pyrimidine in 10 mL of absolute ethanol in a round-bottom flask.
-
Heating: Heat to reflux (78 °C) using a heating mantle until the solid is completely dissolved. Perform a hot filtration if insoluble particulates remain.
-
Anti-Solvent Addition: Add hot distilled water dropwise via an addition funnel while maintaining reflux, just until a faint, persistent cloudiness appears.
-
Self-Validation Checkpoint: The appearance of this turbidity confirms the exact thermodynamic saturation point has been reached.
-
-
Clarification: Add 1–2 drops of hot ethanol just until the solution becomes clear again. This establishes the metastable zone required for highly ordered crystal growth[3].
-
Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash with 5 mL of ice-cold 3:1 water/ethanol mixture.
-
Causality: The cold wash removes the mother liquor containing concentrated impurities without providing enough kinetic energy to redissolve the purified crystal lattice[4].
-
-
Drying: Dry the crystals in a vacuum oven at 50 °C to constant weight.
IV. Workflow Visualization
Decision matrix for selecting recrystallization solvents based on impurity profiles.
V. References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS Source: amazonaws.com URL:
-
New Fused Pyrimidines of Potential Biosignificant Interest. Syntheses and Molecular Modelling Studies Source: chem-soc.si URL:
-
US8354528B2 - Process for making thienopyrimidine compounds Source: google.com URL:
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC Source: nih.gov URL:
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]
Scaling up synthesis of 4-Methylthieno[3,2-d]pyrimidine for preclinical studies
Technical Support Center: Scaling Up 4-Methylthieno[3,2-d]pyrimidine Synthesis
Introduction: Welcome to the technical support guide for the synthesis and scale-up of 4-Methylthieno[3,2-d]pyrimidine. This molecule is a crucial heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the development of therapeutic agents, including kinase inhibitors.[1][2] Transitioning a synthetic route from the bench to preclinical scale (100 g to kg) introduces challenges that require a deep understanding of the reaction mechanism, process parameters, and potential pitfalls. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to bridge the gap between small-scale discovery and robust, scalable production.
Section 1: The Core Synthetic Pathway
The most robust and widely adopted method for constructing the thieno[3,2-d]pyrimidine core begins with a substituted 2-aminothiophene. The synthesis of 4-Methylthieno[3,2-d]pyrimidine typically follows a two-step sequence:
-
Gewald Aminothiophene Synthesis: Formation of a key intermediate, ethyl 2-amino-4-methylthiophene-3-carboxylate. This is a multi-component reaction involving an active methylene nitrile (ethyl cyanoacetate), a ketone (acetone), and elemental sulfur in the presence of a basic catalyst.[3][4]
-
Pyrimidine Ring Annulation: Cyclization of the aminothiophene intermediate to form the final bicyclic system. A common method is the Gould-Jacobs reaction, which uses a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate to build the pyrimidine ring.[5][6][7]
Below is a diagram illustrating this common synthetic route.
Caption: Common synthetic route to 4-Methylthieno[3,2-d]pyrimidine.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up process.
Step 1: Gewald Aminothiophene Synthesis
Question 1: My Gewald reaction has a low yield and produces a significant amount of dark, tarry byproducts. What's going wrong?
Answer: This is a classic issue in the Gewald reaction, often stemming from several factors, especially during scale-up.
-
Causality: The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[3] Side reactions, such as polymerization of the Knoevenagel intermediate or undesired reactions of sulfur, are highly temperature-dependent. Poor temperature control on a larger scale can lead to localized "hot spots" that accelerate these side reactions, resulting in tar formation.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor has adequate heat transfer capabilities. For multi-hundred gram scales, a jacketed reactor with controlled heating/cooling is essential. The initial Knoevenagel condensation is often exothermic; maintain a temperature of 40-50°C for this stage.[4]
-
Order of Addition: A "two-step, one-pot" procedure is often more robust for scale-up. First, condense the acetone and ethyl cyanoacetate with the base catalyst. Once TLC or HPLC confirms the formation of the unsaturated intermediate, add the elemental sulfur. This separates the two key stages and can prevent side reactions.[4]
-
Base Selection: While morpholine is common, other bases like piperidine or even catalytic systems like piperidinium borate can offer better control and higher yields. Stoichiometric amounts of strong bases should be avoided as they can promote byproduct formation.
-
Solvent Choice: Ethanol or methanol are typical solvents. Ensure they are of sufficient purity. The presence of water can interfere with the reaction.
-
Question 2: The reaction seems to stall, with starting materials still present after several hours. How can I drive it to completion?
Answer: A stalled Gewald reaction points to issues with reactivity or catalyst efficiency.
-
Causality: The base acts as a catalyst for both the Knoevenagel condensation and the subsequent cyclization. If the base is not effective or is consumed by acidic impurities, the reaction will slow or stop. The physical form of sulfur can also impact its reactivity.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure the correct molar equivalent of the base is used. For scale-up, it's sometimes necessary to slightly increase the catalyst loading (e.g., from 0.1 eq to 0.15 eq) to account for potential impurities or reactor surface effects.
-
Sulfur Reactivity: Use finely powdered sulfur ("flowers of sulfur") to maximize surface area and reactivity. On a large scale, ensure the sulfur is well-suspended and not clumped at the bottom of the reactor.
-
Microwave Irradiation: For smaller, preclinical batches (up to ~50g), microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[3][8] This can be a powerful tool for rapid intermediate synthesis.
-
| Parameter | Lab Scale (1-10g) | Scale-Up (>100g) Consideration | Rationale |
| Temperature | 45-50°C (oil bath) | 45-50°C (jacketed reactor) | Strict temperature control is crucial to prevent byproduct formation.[4] |
| Base Catalyst | Morpholine (0.1 eq) | Morpholine or Piperidine (0.1-0.2 eq) | Ensure efficient catalysis without promoting side reactions. |
| Addition | All reagents at once | Staged: 1. Ketone/Nitrile/Base 2. Sulfur | Better control over exotherms and intermediate stability.[4] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirring | Essential for keeping sulfur suspended and ensuring homogeneity. |
Step 2: Pyrimidine Annulation (Cyclization)
Question 3: During the cyclization with formamide to form the pyrimidine ring, my yield is low and the product is difficult to purify. What are the key parameters?
Answer: The high-temperature condensation with formamide is effective but can be problematic on a larger scale.
-
Causality: This reaction is a thermal condensation that eliminates water. Extremely high temperatures (180-200°C) are often required. On a large scale, maintaining such a high, uniform temperature without charring the product is difficult. Furthermore, removing residual high-boiling solvents or byproducts from the viscous reaction mass can be challenging.
-
Troubleshooting Steps:
-
Alternative Reagents: Consider using milder and more efficient cyclizing agents. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent alternative.[7] The reaction proceeds by forming an intermediate amidine, which then cyclizes at a much lower temperature (typically refluxing in a high-boiling solvent like xylenes or diphenyl ether), leading to a cleaner product and easier workup.[9][10]
-
Reaction Monitoring: Use HPLC to monitor the reaction. The disappearance of the aminothiophene intermediate and the appearance of the product peak will give a clear endpoint, preventing unnecessary heating that could lead to decomposition.
-
Purification Strategy: Direct crystallization is the most scalable purification method. After the reaction, the mixture can be cooled and triturated with a solvent like ethyl acetate or isopropanol to precipitate the product. Avoid chromatography for large quantities if possible.
-
Question 4: I'm observing an incomplete reaction when using DMF-DMA. How can I improve the conversion?
Answer: Incomplete conversion in this step usually points to reactant stoichiometry or reaction conditions.
-
Causality: DMF-DMA reacts with the primary amine of the thiophene intermediate. This reaction releases methanol. If the reaction is not heated sufficiently, or if the methanol is not removed, the equilibrium may not be driven fully towards the product.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents) to ensure all the starting material reacts.
-
Temperature and Solvent: The reaction is often performed at reflux. Using a solvent like xylenes (~140°C) or Dowtherm A can provide the necessary thermal energy to drive the cyclization to completion.
-
Removal of Methanol: If using a reactor equipped with a distillation head, slowly removing the methanol byproduct can help shift the reaction equilibrium towards the product, as described by Le Chatelier's principle.
-
Caption: Troubleshooting decision tree for the cyclization step.
Section 3: Optimized Scale-Up Protocol (100 g Scale)
This protocol is a recommendation based on common scale-up practices and aims for robustness and high purity.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser with ethanol (500 mL).
-
Reagent Charge: Add acetone (75 g, 1.29 mol), ethyl cyanoacetate (132 g, 1.17 mol), and morpholine (10.2 g, 0.117 mol).
-
Initial Condensation: Begin stirring and heat the reactor jacket to 50-55°C. Maintain the internal reaction temperature at 45-50°C for 2 hours. Monitor the formation of the ethyl 2-cyanobut-2-enoate intermediate by TLC or HPLC.
-
Sulfur Addition: Once the initial condensation is >95% complete, add finely powdered elemental sulfur (37.5 g, 1.17 mol) portion-wise to manage any exotherm.
-
Reaction Drive: Maintain the reaction temperature at 50°C and stir vigorously for 4-6 hours until the reaction is complete by HPLC analysis.
-
Workup & Isolation: Cool the reaction mixture to 5°C. The product will begin to crystallize. Hold at 5°C for 2 hours, then filter the solid product. Wash the filter cake with cold ethanol (2 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 40-45°C to a constant weight.
-
Expected Yield: 150-170 g (65-75% yield) of a pale yellow solid.
Step 2: Synthesis of 4-Methylthieno[3,2-d]pyrimidine
-
Reactor Setup: Charge a 2 L reactor with the aminothiophene intermediate (100 g, 0.50 mol), and xylenes (600 mL).
-
Reagent Charge: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (72 g, 0.60 mol, 1.2 eq).
-
Reaction: Heat the mixture to reflux (~140°C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC.
-
Isolation: Once the starting material is consumed, cool the reactor to room temperature. The product will precipitate. Filter the solid and wash the cake with fresh xylenes (100 mL) and then hexane (100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C.
-
Expected Yield: 65-72 g (85-95% yield) of an off-white to light brown solid.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Reddy, T. R., Kumar, M. S., & Reddy, P. S. N. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. (Modern catalytic approach to the Gewald reaction)
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for heterocyclic synthesis principles)
-
Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Journal of Heterocyclic Chemistry, 54(5), 2994-2997. Available from: [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational paper on the Gould-Jacobs reaction)
-
Shaikh, A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 1234. Available from: [Link]
-
Boga, S. B., et al. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Journal of Heterocyclic Chemistry, 49(4), 834-841. Available from: [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Metal Catalysts from Thienopyrimidine Final Products
Welcome to the Technical Support Center for catalyst removal in thienopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of purifying their final products from residual metal catalysts. The synthesis of thienopyrimidines often relies on powerful cross-coupling reactions, which are frequently catalyzed by transition metals like palladium.[1][2][3][4] While essential for forming key chemical bonds, these metals are often toxic and must be meticulously removed to meet stringent regulatory standards for active pharmaceutical ingredients (APIs).[1][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during the purification process. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles that govern each purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing metal catalyst residue from my thienopyrimidine product so important?
Residual metal catalysts, particularly palladium, can present several significant problems in drug development.[1] These metals can be toxic to patients, even at very low concentrations, and regulatory bodies like the FDA and EMA have established strict limits on their presence in final drug products.[5][6] Furthermore, residual catalysts can interfere with downstream synthetic steps, leading to unwanted side reactions and decreased yields. They can also compromise the stability and shelf-life of the final API.[1]
Q2: What are the primary methods for removing metal catalysts?
The most common and effective techniques for removing metal catalysts from organic compounds include:
-
Adsorption: This involves using a solid material (an adsorbent) that binds to the metal catalyst, which can then be removed by filtration.[7] Common adsorbents include activated carbon and functionalized silica scavengers.[8][9][10][11][12]
-
Chromatography: This technique separates the desired product from the catalyst based on their different affinities for a stationary phase, such as silica gel.[13]
-
Crystallization: By carefully selecting a solvent system, the thienopyrimidine product can be induced to crystallize, leaving the more soluble metal catalyst behind in the solution (mother liquor).[12][13]
-
Solvent Extraction: This method utilizes two immiscible liquids to selectively partition the catalyst into one phase, while the desired product remains in the other.[14][15][16][17][18]
-
Filtration: For heterogeneous catalysts (catalysts in a different phase from the reaction mixture), simple filtration can be effective.[13][19]
Q3: How do I choose the most suitable purification method for my specific thienopyrimidine?
The optimal strategy depends on several factors:
-
Nature of the Catalyst: Is it a homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid suspended in the mixture) catalyst?
-
Properties of Your Product: Consider its solubility in various solvents, its stability, and its tendency to crystallize.
-
Solvent System: The solvent used in the reaction and workup can significantly impact the effectiveness of different purification methods.
-
Required Purity Level: The stringency of the final application (e.g., early-stage research vs. cGMP manufacturing) will dictate the necessary level of purity.
-
Scale of the Reaction: Some methods are more easily scalable than others.
The following decision-making workflow can help guide your selection:
Caption: Decision-making workflow for selecting a catalyst removal method.
Q4: What are metal scavengers and how do they function?
Metal scavengers are materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for specific metals.[10][13][20] For palladium removal, scavengers containing sulfur-based functional groups like thiols and thioureas are particularly effective due to the strong affinity between sulfur and palladium.[9][10][11] The scavenger is added to the reaction mixture, where it binds to the dissolved metal catalyst. The resulting solid complex can then be easily removed by filtration.[21]
Troubleshooting Guides
Problem 1: Inefficient Palladium Removal with Metal Scavengers
Symptoms:
-
High levels of residual palladium (>10 ppm) are detected after treatment with a scavenger.[21]
-
The final product has a persistent discoloration, which may indicate the presence of colloidal palladium.[21]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Thiophene Interaction | The sulfur atom in the thienopyrimidine ring can form a stable complex with palladium, making it difficult for the scavenger to bind to the metal.[21] To overcome this, try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
| Incorrect Scavenger Selection | The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0). It is advisable to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction.[21] |
| Suboptimal Scavenging Conditions | The temperature and duration of the scavenging process can significantly impact its efficiency. Increasing the temperature and/or extending the reaction time may improve palladium removal.[6] |
| Insufficient Amount of Scavenger | Ensure that you are using a sufficient excess of the scavenger. A general starting point is to use 5-10 equivalents of the scavenger relative to the amount of catalyst. |
Problem 2: Product Loss During Purification
Symptoms:
-
Low yield of the final thienopyrimidine product after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Product Adsorption onto the Scavenger or Activated Carbon | Some products can non-specifically bind to the surface of the adsorbent. To minimize this, use the minimum effective amount of the adsorbent. You can also try washing the adsorbent with a small amount of fresh solvent after filtration to recover any bound product. |
| Co-precipitation of Product with Catalyst | During crystallization, the product may trap catalyst particles as it crystallizes. To prevent this, ensure that the solution is fully dissolved before cooling and consider a hot filtration step to remove any insoluble catalyst particles before crystallization. |
| Product Degradation | Some thienopyrimidines may be sensitive to the purification conditions. Ensure that the chosen method is compatible with the stability of your compound. For example, if your product is acid-sensitive, avoid using acidic silica gel for chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude thienopyrimidine product in a suitable solvent (e.g., dichloromethane, toluene, or ethyl acetate) at a concentration of approximately 10-20 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is to use a scavenger-to-catalyst weight ratio of 10:1 to 20:1.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel.[21] Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[21]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[21]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[21]
-
Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21]
Caption: Workflow for palladium removal using a thiol-functionalized silica scavenger.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent or a solvent system in which your thienopyrimidine product is highly soluble at an elevated temperature but has low solubility at room temperature or below.[13]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[13]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.[13]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the catalyst.[13]
-
Drying: Dry the purified crystals under vacuum.[13]
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Hughes, D. L., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 745-751.
- ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF.
- SciSpace. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- MDPI. (2023). Recovery of Pd(II)
- PubMed. (2023).
- Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024).
- Fujisilysia Chemical. (n.d.). SCAVENGER.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Metals Removal. Wordpress.
- ResearchGate. (n.d.).
- MDPI. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles.
- Pharmaceutical Technology. (2020).
- PMC. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- Biotage. (2023). How to Remove Palladium in three easy steps.
- PMC. (2024).
- Pharmaceutical Technology. (2025).
- Smolecule. (n.d.).
- Reddit. (2025). Your trick to remove residual palladium : r/Chempros.
- ResearchGate. (n.d.).
- Organomation. (n.d.). Solvent Extraction Techniques.
- Organic Process Research & Development. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
- PMC. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines.
- JOCPR. (n.d.).
- Journal of Microbiology and Biotechnology (JMB). (2019).
- PMC. (n.d.).
- Vina Nha Trang. (2025).
Sources
- 1. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US6433220B1 - Methods of extracting catalyst from a reaction mixture in the oxidation of cyclohexane to adipic acid - Google Patents [patents.google.com]
- 15. A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 19. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 20. SCAVENGER|Fujisilysia Chemical [fuji-silysia.co.jp]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Scaffolds: Thienopyrimidines and Purine Analogs in the Area of Targeted Therapy
A Comparative Guide to Their Biological Activity and Therapeutic Potential
In the landscape of modern drug discovery, particularly in the realm of oncology and antiviral therapies, the strategic design of small molecules that can selectively interfere with pathological cellular processes is of paramount importance. Among the myriad of heterocyclic scaffolds, thienopyrimidines and purine analogs represent two classes of compounds that have demonstrated significant therapeutic success. However, their biological activities stem from fundamentally different mechanisms of action, leading to distinct efficacy, selectivity, and toxicity profiles. This guide provides an in-depth, objective comparison of the biological activities of thienopyrimidines and purine analogs, supported by experimental data and protocols to aid researchers in their drug development endeavors.
At the Crossroads of Cellular Function: Divergent Mechanisms of Action
The biological effects of both thienopyrimidines and purine analogs are rooted in their structural resemblance to endogenous purines, the essential building blocks of DNA and RNA.[1][2] This mimicry, however, is where the similarities end and their divergent paths to therapeutic intervention begin.
Purine Analogs: The Deceptive Substrates of Nucleic Acid Synthesis
Purine analogs exert their cytotoxic and antiviral effects by acting as antimetabolites.[3] Their primary mechanism involves being mistaken for natural purine nucleosides (adenosine and guanosine) by cellular machinery.[4] Once inside the cell, they are phosphorylated to their active triphosphate forms, which then interfere with nucleic acid synthesis through several pathways:
-
Inhibition of DNA Polymerase: The triphosphate analogs can be incorporated into growing DNA strands, leading to chain termination or the creation of dysfunctional DNA, thus halting replication.[4]
-
Inhibition of Key Enzymes: These analogs can inhibit crucial enzymes involved in purine metabolism and DNA synthesis, such as DNA primase and DNA ligase I.[3]
This mechanism of action is particularly effective against rapidly dividing cells, such as cancer cells or virally infected cells, which have a high demand for nucleic acid synthesis.[4]
Caption: Mechanism of action of purine analogs.
Thienopyrimidines: The Versatile Kinase Inhibitors
In contrast to the direct interference with DNA synthesis by purine analogs, thienopyrimidines have emerged as a versatile scaffold for the development of highly potent and selective kinase inhibitors.[5] Their unique structural characteristics allow them to bind to the ATP-binding pocket of various protein kinases, preventing the phosphorylation of their downstream substrates and thereby disrupting aberrant signaling pathways that drive diseases like cancer.[6][7]
A prominent target for many thienopyrimidine derivatives is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, and survival.[8][9]
Caption: Thienopyrimidine inhibition of the PI3K/Akt/mTOR pathway.
A Head-to-Head Comparison: Efficacy, Selectivity, and Toxicity
The differing mechanisms of action between thienopyrimidines and purine analogs translate into significant differences in their biological activity profiles.
Efficacy: Potency in Different Contexts
Both classes of compounds have demonstrated potent anticancer and antiviral activities. However, their efficacy is highly dependent on the specific molecular characteristics of the disease.
-
Purine Analogs: These compounds, such as fludarabine and cladribine, have shown excellent activity against hematological malignancies like leukemias and lymphomas.[10] Their effectiveness is linked to the high replicative rate of these cancer cells.
-
Thienopyrimidines: The efficacy of thienopyrimidines is tied to the specific kinase dependencies of a given cancer. For instance, thienopyrimidine-based PI3K inhibitors have shown significant promise in solid tumors with mutations in the PI3K pathway.[8][9] The table below presents the cytotoxic activity of some thienopyrimidine derivatives against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidines | |||
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [11] |
| OV2008 (Ovarian) | 0.6 - 1.2 | [11] | |
| Compound RP-010 | PC-3 (Prostate) | < 1 | [12] |
| DU145 (Prostate) | < 1 | [12] | |
| Compound 20 | SNB-75 (CNS) | TGI: 16.2 | [13] |
| Compound 23 | NCI-60 Panel | GI50: 6.6 | [13] |
| Purine Analogs | |||
| 8-aminoguanosine | Leishmania HGPRT | High IC50 | [14] |
| Allopurinol | Leishmania HGPRT | ~0.2 mM | [14] |
Selectivity: A Tale of Two Targeting Strategies
Selectivity is a critical determinant of a drug's therapeutic index.
-
Purine Analogs: The selectivity of purine analogs is primarily for rapidly dividing cells. While this targets cancer cells, it also affects normal tissues with high cell turnover, such as bone marrow and the gastrointestinal tract, leading to significant side effects.[15]
-
Thienopyrimidines: The selectivity of thienopyrimidines is dictated by their ability to bind to specific kinases. This can lead to a more targeted therapy with potentially fewer off-target effects compared to traditional chemotherapy.[16] For example, some thienopyrimidine derivatives have shown over 100-fold selectivity for PI3Kα over mTOR.[8]
Toxicity: A Key Differentiator
The toxicity profiles of these two classes of compounds are a direct reflection of their mechanisms of action.
-
Purine Analogs: The most common dose-limiting toxicities of purine analogs are myelosuppression (a decrease in the production of blood cells) and gastrointestinal issues.[17] This is a direct consequence of their non-specific targeting of all rapidly dividing cells.
-
Thienopyrimidines: While generally better tolerated than traditional cytotoxic agents, protein kinase inhibitors, including thienopyrimidines, are not without side effects.[16] Common toxicities include gastrointestinal issues like diarrhea and skin-related adverse events.[16] However, they exhibit significantly lower rates of severe hematologic toxicities like febrile neutropenia and thrombocytopenia compared to non-PKI anticancer drugs.[16]
| Adverse Effect | Purine Analogs (Non-PKIs) | Thienopyrimidines (PKIs) | Reference |
| Febrile Neutropenia | 5.25% | 1.93% | [16] |
| Thrombocytopenia | 3.87% | 2.18% | [16] |
| Infections | 14.2% | 6.87% | [16] |
| Diarrhea | 8.36% | 13.95% | [16] |
Experimental Corner: Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of the biological activities of thienopyrimidines and purine analogs, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency and selectivity of thienopyrimidine-based kinase inhibitors.
Objective: To measure the in vitro inhibitory activity of a test compound against a specific protein kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of ATP remaining after the reaction is measured using a luminescence-based detection system. A higher luminescence signal indicates greater kinase inhibition.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Test compounds (thienopyrimidines) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the assay buffer.
-
Add the kinase reaction mixture to each well of the assay plate.
-
Prepare a "no kinase" control by adding the reaction mixture without the kinase to a set of wells.
-
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) on a plate shaker.
-
Detection:
-
Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
The luminescence of wells with DMSO only represents 0% inhibition (100% activity).
-
The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of both thienopyrimidines and purine analogs on cancer cell lines.
Objective: To determine the effect of a test compound on the metabolic activity of a cell population, which is an indicator of cell viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (thienopyrimidines and purine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Multichannel pipettor
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours in the CO2 incubator to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a cell viability (MTT) assay.
Conclusion: Choosing the Right Tool for the Job
Thienopyrimidines and purine analogs represent two distinct yet powerful classes of therapeutic agents. The choice between these scaffolds in a drug discovery program depends entirely on the therapeutic target and the desired biological outcome.
-
Purine analogs remain a cornerstone in the treatment of hematological malignancies, where their antimetabolite activity against rapidly proliferating cells is highly effective. However, their lack of specificity often leads to significant toxicity.
-
Thienopyrimidines offer a more targeted approach, with the potential for greater selectivity and a more favorable safety profile. Their versatility as kinase inhibitors makes them a highly attractive scaffold for the development of novel therapies against a wide range of diseases, particularly cancers driven by specific kinase mutations.
As our understanding of the molecular drivers of disease continues to grow, the rational design of compounds like thienopyrimidines that can selectively modulate key signaling pathways will undoubtedly play an increasingly important role in the future of medicine.
References
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Purine Nucleoside Analog. Massive Bio.
- Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Molecular Structure.
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica.
- Purine Analogues. LiverTox - NCBI Bookshelf.
- IC 50 values of purine and pyrimidine analogs for Leishmania HGPRT.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Mechanism of action of purine analogues in chronic lymphocytic leukaemia. Request PDF.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofol
- Purine analogue. Wikipedia.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
- New Purine Analogues for the Treatment of Chronic B-Cell Malignancies. Journal of Clinical Oncology.
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.
- A Novel Thienopyrimidine Analog, TPH104, Mediates Immunogenic Cell Death in Triple-Neg
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem.
- Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Archiv der Pharmazie.
- Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. European Journal of Medicinal Chemistry.
- Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Mini-Reviews in Medicinal Chemistry.
- PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
- Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. massivebio.com [massivebio.com]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities / Archiv der Pharmazie, 2017 [sci-hub.box]
- 8. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 4-Substituted Thienopyrimidines
Executive Summary: The Bioisosteric Advantage
In the landscape of kinase inhibitor development, the quinazoline scaffold (exemplified by Gefitinib and Erlotinib) has long been a "gold standard" for targeting the ATP-binding pocket of enzymes like EGFR. However, patent saturation and physicochemical limitations (specifically aqueous solubility) have driven the search for superior bioisosteres.
4-Substituted Thienopyrimidines have emerged as the premier alternative. By replacing the benzene ring of the quinazoline with a thiophene ring, researchers achieve two critical advantages:
-
Altered Electronic Vector: The sulfur atom introduces distinct electronic properties that can enhance binding affinity or selectivity profiles.
-
IP & Solubility Space: The scaffold hop often breaks existing patent space and frequently results in compounds with improved lipophilic efficiency (LipE).
This guide objectively compares 4-substituted thienopyrimidines against their quinazoline counterparts, focusing on the critical 4-position amine substitution which dictates the primary interaction with the kinase hinge region.
Scaffold Architecture & Logic
To understand the SAR, one must first visualize the structural evolution. The thienopyrimidine scaffold exists primarily in two isomeric forms: Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine . Both mimic the adenine pharmacophore of ATP.
Diagram 1: Scaffold Evolution & Bioisosterism
This diagram illustrates the structural relationship between the natural ligand (ATP), the synthetic standard (Quinazoline), and the optimized alternative (Thienopyrimidine).
Caption: Structural evolution from ATP to Quinazoline, and the subsequent scaffold hop to Thienopyrimidine isomers.
Detailed SAR Analysis: The 4-Position "Warhead"
The 4-position of the pyrimidine ring is the most critical vector for SAR exploration. It typically houses a nitrogen-linked substituent that forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3K).
A. 4-Anilino Substituents (EGFR Focus)
When targeting EGFR, the 4-position is typically substituted with a substituted aniline.
-
Mechanism: The aniline NH acts as a hydrogen bond donor to the hinge region backbone carbonyl.
-
Comparison:
-
Quinazoline (Gefitinib): 3-chloro-4-fluoroaniline at the 4-position.
-
Thienopyrimidine:[1][2][3][4][5][6][7][8][9][10][11] Retaining this exact aniline often maintains nanomolar potency (
nM) but alters the metabolic soft spot. The thiophene ring is less prone to oxidative metabolism than the benzene ring in some orientations.
-
B. 4-Morpholino/Piperazino Substituents (PI3K Focus)
For PI3K inhibitors, the SAR diverges. The 4-position often requires a morpholine ring.
Comparative Performance Data
The following table synthesizes data from multiple studies comparing standard Quinazolines against Thienopyrimidine analogs.
Table 1: Potency & Physicochemical Comparison
| Feature | Quinazoline (Ref: Gefitinib) | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine (Ref: GDC-0941) |
| Primary Target | EGFR (WT) | EGFR / VEGFR-2 | PI3K (Class I) |
| Hinge Binder (4-pos) | 3-Cl, 4-F-Aniline | Substituted Aniline | Morpholine |
| Potency ( | EGFR: 0.4 - 1.0 nM | EGFR: 1.2 - 15 nM | PI3K |
| Solubility (pH 7.4) | Low (< 10 | Moderate (~20-50 | High (> 100 |
| Selectivity Profile | High affinity for EGFR WT & Mutants | Dual inhibition often observed (EGFR/VEGFR) | High selectivity for PI3K over mTOR |
| Metabolic Stability | Susceptible to CYP oxidation on benzene | Thiophene S-oxidation possible; generally stable | High stability (optimized) |
Note: Solubility is highly substituent-dependent; however, the thienopyrimidine core generally offers lower LogP values than the benzo-fused quinazoline, aiding solubility.
Experimental Protocols
To validate these SAR claims, reproducible synthesis and assay protocols are required.[16]
Protocol A: Synthesis of 4-Amino-Thienopyrimidines
Rationale: The most robust route utilizes the Gewald reaction followed by cyclization and
Diagram 2: Synthetic Workflow
Caption: General synthetic pathway converting precursors to the active 4-substituted thienopyrimidine.
Step-by-Step Methodology:
-
Chlorination: Dissolve the thienopyrimidin-4-one intermediate (1.0 eq) in
(excess, solvent). Reflux for 3-5 hours until TLC shows consumption of starting material. Evaporate excess under reduced pressure. -
Quenching: Pour the residue onto crushed ice/water carefully. Extract with DCM or EtOAc. Dry over
and concentrate to yield the 4-chloro-thienopyrimidine intermediate. -
Nucleophilic Substitution (
): Suspend the 4-chloro intermediate (1.0 eq) in Isopropanol (or Ethanol). Add the desired amine (Aniline or Morpholine, 1.2 eq). -
Catalysis: Add catalytic HCl (2-3 drops) or a base like TEA depending on the amine basicity.
-
Reaction: Reflux for 4–12 hours. The product often precipitates as the hydrochloride salt upon cooling.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Rationale: A luminescent assay is preferred for high-throughput SAR screening to determine
-
Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound: Serially dilute the thienopyrimidine derivative in DMSO (final DMSO conc < 1%).
-
Enzyme Mix: Add purified Kinase (e.g., PI3K
or EGFR) to the well. -
Substrate: Add ATP (
concentration) and peptide substrate (e.g., Poly-Glu-Tyr). -
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
Biological Context: Signaling Pathways
Understanding where these compounds act is crucial for interpreting cell-based data. Thienopyrimidines like GDC-0941 specifically block the PI3K/Akt axis.
Diagram 3: PI3K/Akt Signaling Inhibition
Caption: Mechanism of Action: Thienopyrimidines block PI3K, preventing PIP3 formation and downstream Akt/mTOR signaling.
References
-
Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[14] Journal of Medicinal Chemistry.
-
Showalter, H. D. (2015). "Thienopyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Rashid, M., et al. (2019). "Design, synthesis and biological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as potential anticancer and antimicrobial agents." Bioorganic Chemistry.
-
Genentech/Roche. (2017). "Pictilisib (GDC-0941) Clinical Investigator Brochure." Roche Clinical Trials.
Sources
- 1. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. caymanchem.com [caymanchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of the Thieno[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its unique arrangement of a thiophene ring fused to a pyrimidine ring imparts a distinct electronic and steric profile, making it a sought-after motif for the development of novel therapeutics. The precise characterization of molecules containing this core is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative first look into their structural integrity.
This guide, designed for the discerning researcher, offers an in-depth exploration of the characteristic IR absorption peaks of the thieno[3,2-d]pyrimidine core. Moving beyond a simple catalog of frequencies, we will delve into the vibrational logic behind these peaks, compare them with structurally related heterocyclic systems, and provide a robust experimental framework for obtaining high-quality spectral data.
The Vibrational Signature of the Thieno[3,2-d]pyrimidine Core
The IR spectrum of a thieno[3,2-d]pyrimidine derivative is a composite of the vibrational modes of the fused ring system and its substituents. While the specific substitution pattern will introduce new bands and shift existing ones, the core scaffold itself possesses a set of characteristic absorptions. Due to the limited availability of IR data for the unsubstituted thieno[3,2-d]pyrimidine, the following assignments are based on the analysis of its derivatives and by drawing parallels with the spectra of its constituent rings, thiophene and pyrimidine.
Aromatic C-H Stretching: Look for a series of weak to medium bands in the region of 3100-3000 cm⁻¹ . These arise from the stretching vibrations of the C-H bonds on both the thiophene and pyrimidine rings. The presence of multiple peaks in this region is a hallmark of aromatic systems.
Ring Stretching Vibrations (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of medium to strong, sharp absorptions in the fingerprint region, typically between 1620 cm⁻¹ and 1400 cm⁻¹ . These are often complex and overlapping bands, but their collective pattern is highly characteristic of the heterocyclic system.
C-S Stretching: The thiophene ring contributes a C-S stretching vibration. This band is often of weak to medium intensity and can be found in the 750-650 cm⁻¹ region. Its precise position can be influenced by the substitution pattern on the thiophene ring.
C-H Bending Vibrations:
-
In-plane bending: These vibrations for the aromatic C-H bonds typically appear in the 1300-1000 cm⁻¹ range as weak to medium intensity bands.
-
Out-of-plane bending: Stronger absorptions resulting from the out-of-plane bending of the C-H bonds are expected in the 900-700 cm⁻¹ region. The number and position of these bands can sometimes provide clues about the substitution pattern on the rings.
A Comparative Analysis: Thieno[3,2-d]pyrimidine vs. Its Relatives
To truly appreciate the unique spectral features of the thieno[3,2-d]pyrimidine core, a comparison with its constituent heterocycles and a biologically relevant isomer, purine, is illuminating.
| Vibrational Mode | Thieno[3,2-d]pyrimidine (Expected) | Thiophene | Pyrimidine | Purine |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3100 cm⁻¹[1] | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹[2] |
| Ring C=C/C=N Stretch | 1620-1400 cm⁻¹ | 1500-1400 cm⁻¹ (C=C)[3] | 1600-1450 cm⁻¹ (C=C, C=N) | 1650-1400 cm⁻¹ (C=C, C=N)[2] |
| C-S Stretch | 750-650 cm⁻¹ | ~700 cm⁻¹[3] | N/A | N/A |
| Aromatic C-H Out-of-Plane Bend | 900-700 cm⁻¹ | 900-700 cm⁻¹[1] | 800-700 cm⁻¹ | 900-700 cm⁻¹[1] |
Key Distinctions:
-
Thiophene: The most obvious difference is the absence of C=N stretching vibrations in thiophene. The IR spectrum of thiophene is generally simpler in the 1600-1400 cm⁻¹ region compared to the nitrogen-containing heterocycles.
-
Pyrimidine: While sharing the C=N and C=C stretching region, the thieno[3,2-d]pyrimidine will additionally exhibit the C-S stretching vibration, a key marker for the presence of the fused thiophene ring.
-
Purine: As a larger, bicyclic aromatic system with four nitrogen atoms, the purine core presents a more complex pattern of C=C and C=N stretching bands. While overlapping with the thieno[3,2-d]pyrimidine, the overall fingerprint will be distinct. Notably, purine lacks the C-S stretching band.
Experimental Protocols for High-Fidelity Spectra
The quality of an IR spectrum is fundamentally linked to the sample preparation and data acquisition parameters. Here, we provide detailed methodologies for two common techniques.
Workflow for IR Spectrum Acquisition and Analysis
Caption: General workflow for obtaining and interpreting an IR spectrum of a thieno[3,2-d]pyrimidine derivative.
Method 1: KBr Pellet Technique
This traditional method is excellent for obtaining high-resolution spectra of solid samples.
Materials:
-
Agate mortar and pestle
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Pellet press and die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the thieno[3,2-d]pyrimidine sample and 100-200 mg of dry KBr.[4][5]
-
Grinding: Add the KBr to an agate mortar and grind it to a fine powder to minimize scattering effects. Add the sample to the mortar and continue grinding until the mixture is homogeneous. The particle size of the sample should be smaller than the wavelength of the IR radiation to avoid significant light scattering.[5]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5] A clear pellet is indicative of good sample dispersion and minimal moisture.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
Causality: The intimate mixing of the sample with the IR-transparent KBr matrix allows the IR beam to pass through the sample with minimal scattering, resulting in a high-quality transmission spectrum. The high pressure applied causes the KBr to plastic-flow and encapsulate the sample particles.
Method 2: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.
Materials:
-
ATR-FTIR spectrometer with a crystal (e.g., diamond)
-
Spatula
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid thieno[3,2-d]pyrimidine sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Causality: The IR beam is directed into the ATR crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few micrometers into the sample, and the absorption of this wave by the sample is measured. This technique is surface-sensitive and requires good contact between the sample and the crystal for a strong signal.
Conclusion
The thieno[3,2-d]pyrimidine core possesses a rich and informative IR spectrum that serves as a valuable tool for structural verification. By understanding the characteristic vibrational modes of the fused ring system and comparing them to related heterocyclic structures, researchers can confidently identify and characterize novel compounds. The selection of an appropriate experimental technique, be it the traditional KBr pellet method or the more modern ATR-FTIR, is crucial for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in the exciting and ever-evolving field of thieno[3,2-d]pyrimidine chemistry.
References
-
Blout, E. R., & Fields, M. (1950). The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479–484. [Link]
-
Allamandola, L. J., & Sandford, S. A. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. The Astrophysical Journal, 958(1), 7. [Link]
-
Chen, X., & Ping, Z. (2009). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Vibrational Spectroscopy, 50(2), 269-273. [Link]
-
Rathod, P. I., & Oza, A. T. (2014). Infrared Spectroscopy of Charge Transfer Complexes of Purines and Pyrimidines. AIP Conference Proceedings, 1591(1), 643-645. [Link]
-
NIST Chemistry WebBook. (n.d.). 9H-Purine. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
Sources
Comparative Potency of 4-Methyl vs. 4-Amino Thienopyrimidines: A Structural and Mechanistic Guide
As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic structural modifications to understand the thermodynamic and mechanistic consequences of every functional group. The thienopyrimidine scaffold is a highly privileged bioisostere of purines and quinazolines, widely utilized in modern drug discovery. However, the substitution pattern at the C4 position of the pyrimidine ring—specifically the choice between a 4-amino and a 4-methyl group—acts as a critical molecular switch. This guide objectively compares how this single substitution dictates target selectivity, binding affinity, and overall pharmacological utility.
Mechanistic Causality: The C4 Substitution Switch
The fundamental difference in potency between 4-amino and 4-methyl thienopyrimidines stems from their divergent hydrogen-bonding capabilities and steric profiles within target binding pockets.
4-Amino Thienopyrimidines: Kinase Hinge Binders
In the context of oncology and tyrosine kinase inhibition, the ATP-binding pocket (specifically the hinge region) requires a precise hydrogen-bond donor/acceptor network. 4-amino thienopyrimidines possess an exocyclic
4-Methyl Thienopyrimidines: Lipophilic Efficiency Drivers
Replacing the 4-amino group with a 4-methyl group fundamentally alters the molecule's binding thermodynamics. The methyl group lacks H-bond donor capabilities and introduces localized steric bulk, which generally disrupts canonical ATP-competitive kinase inhibition, leading to a drastic drop in antiproliferative potency[3]. However, this modification is highly advantageous when targeting enzymes with expansive hydrophobic pockets, such as Dipeptidyl Peptidase-4 (DPP-4). In the design of DPP-4 inhibitors, the 4-methyl thienopyrimidine scaffold optimizes ligand lipophilic efficiency (LipE) by perfectly occupying the S2 extensive subsite via hydrophobic interactions, yielding highly selective antidiabetic agents[4].
Figure 1: Mechanistic divergence of thienopyrimidines based on C4 substitution.
Quantitative Performance Comparison
To objectively illustrate the impact of the C4 substitution, the table below synthesizes in vitro potency data across different biological targets, highlighting the shift from kinase-driven cytotoxicity to non-kinase allosteric targeting.
| Compound Class | Representative Scaffold | Primary Biological Targets | Target Binding Affinity / IC₅₀ | Key Mechanistic Feature |
| 4-Amino Thienopyrimidines | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | Breast Cancer Cell Lines (MCF-7, MDA-MB-231), Aurora Kinase | 0.013 µM (MCF-7)[2] | Exocyclic |
| 4-Methyl Thienopyrimidines | 4-methyl-thieno[3,2-d]pyrimidine analogs | DPP-4, specific bacterial strains, non-kinase targets | 14.53 µM (MCF-7);High potency for DPP-4[5] | Methyl group optimizes LipE and fills hydrophobic pockets (e.g., S2 subsite). |
Data indicates that the loss of the H-bond donor in the 4-methyl variant reduces anti-breast cancer (kinase-mediated) potency by over 1,000-fold compared to the 4-amino variant, yet unlocks utility in metabolic targets.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis and biological evaluation of these scaffolds. Every protocol is designed as a self-validating system.
Protocol A: Synthesis of 4-Amino-Thienopyrimidines
-
Gewald Multicomponent Synthesis:
-
Procedure: React a ketone/aldehyde with an activated nitrile and elemental sulfur in the presence of diethylamine.
-
Causality: The Gewald reaction is utilized for its high atom economy and strict regiocontrol in forming the 2-aminothiophene core.
-
Validation: Monitor via TLC. Confirm the intermediate by the disappearance of the nitrile peak (~2200 cm⁻¹) in FTIR.
-
-
Acid-Catalyzed Cyclocondensation:
-
Procedure: React the 2-aminothiophene intermediate with aryl nitriles under a continuous stream of dry HCl gas in dioxane.
-
Causality: Acidic conditions are deliberately chosen over basic cyclization to prevent the unwanted hydrolysis of sensitive ester groups on the thiophene ring, driving the pyrimidine annulation to completion[1].
-
Validation: ¹H-NMR confirmation via the appearance of the characteristic downfield pyrimidine proton and the
broad singlet.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture & Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C in 5% . -
Compound Treatment: Treat cells with varying concentrations of the synthesized thienopyrimidines (0.01 µM to 100 µM) for 48 hours.
-
Metabolic Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Causality: Viable cells reduce the yellow MTT to purple formazan via mitochondrial succinate dehydrogenase, providing an objective, quantifiable proxy for cell viability[3].
-
-
Validation & Readout:
-
Self-Validation: The assay must include a positive control ([3] or Gefitinib) to ensure assay sensitivity, and a negative vehicle control (DMSO < 0.1%) to rule out solvent toxicity.
-
Readout: Measure absorbance at 570 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.
-
Figure 2: Self-validating synthetic and biological screening workflow.
References
-
Mavrova, A., Dimov, S., Sulikovska, I., et al. "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines." Molecules, 2022. URL:[Link]
-
Hossan, A., Alsahag, M., Alisaac, A., et al. "Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds." Journal of Taibah University for Science, 2023. URL:[Link]
-
Pavlović, K. T., Ilić, B. S., Dimov, S., et al. "Hit Selection of Dipeptidyl Peptidase-4 Inhibitors Bearing Thieno[2,3-d]Pyrimidine Scaffold." Chemistry & Biodiversity, 2024. URL:[Link]
Sources
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prof. Iana Tsoneva | Author [sciprofiles.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3.2.1. Photoanisotropic materials for polarization holography and photonics applications - Проект BiOrgaMCT [ctt.uctm.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthetic Strategies for Thienopyrimidines: De Novo Cyclization vs. Late-Stage Functionalization
Topic: Comparison of synthetic routes: Cyclization vs Functionalization of thienopyrimidines Content Type: Technical Comparison Guide
Executive Summary
Thienopyrimidines (specifically thieno[2,3-d]pyrimidines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinazolines and purines in kinase inhibitor discovery (e.g., EGFR, PI3K, and GnRH receptor antagonists).[1]
This guide compares the two dominant synthetic philosophies:
-
Route A (Cyclization): The De Novo construction of the pyrimidine ring onto a substituted thiophene precursor (The Gewald Strategy).
-
Route B (Functionalization): The late-stage modification of a pre-formed thienopyrimidine core via C-H activation or transition-metal cross-coupling.
The Verdict: Use Cyclization when establishing the core substitution pattern (C5/C6 diversity) during hit generation. Use Functionalization for rapid Lead Optimization and SAR expansion at the C2/C4 positions.
Part 1: The Cyclization Route (The Gewald Strategy)
Philosophy: Build the scaffold around the substituents. This route relies on the Gewald reaction to synthesize a highly substituted 2-aminothiophene, which is then annulated to form the pyrimidine ring. It is the industry standard for generating core diversity.
Mechanism & Workflow
The sequence initiates with a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by sulfur addition and cyclization.[2] The resulting aminothiophene is then condensed with a "C1" source (formamide, urea, or orthocarbonates) to close the pyrimidine ring.
Figure 1: The linear workflow of the Gewald-based cyclization strategy.
Standard Protocol: Synthesis of 4-substituted thieno[2,3-d]pyrimidines
Source Validation: Adapted from standard protocols (e.g., J. Med. Chem. & Molecules reviews).
Step 1: The Gewald Reaction
-
Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (15 mmol).
-
Solvent: Ethanol (20 mL).
-
Procedure: Mix ketone, cyanoacetate, and sulfur in ethanol. Add morpholine dropwise (exothermic). Reflux for 3–5 hours or use Microwave irradiation (120°C, 20 min) for higher efficiency.
-
Workup: Cool to RT. The solid 2-aminothiophene-3-carboxylate precipitates. Filter and wash with cold ethanol.
-
Checkpoint: Product should be a yellow/orange solid. Yields typically 70–90%.
-
Step 2: Pyrimidine Ring Closure
-
Reagents: 2-aminothiophene intermediate (5 mmol), Formamide (10 mL, excess).
-
Procedure: Reflux at 180–200°C for 6–12 hours.
-
Critical Note: Formamide decomposes to CO and NH3 at high temps; ensure efficient venting.
-
-
Workup: Pour onto crushed ice. The thienopyrimidin-4(3H)-one precipitates.
-
Functionalization (Optional): Convert the C4-carbonyl to C4-Cl using POCl3 (reflux, 4h) to enable subsequent SNAr reactions.
Part 2: The Functionalization Route (Late-Stage Modification)
Philosophy: Decorate a fixed core. This route assumes access to a pre-formed thienopyrimidine (often commercially available or made in bulk via Route A) and uses Transition Metal Catalyzed (TMC) coupling to install diversity.
Mechanism & Workflow
Modern functionalization focuses on two areas:
-
C-H Activation: Direct arylation at the thiophene C6 position (regioselectivity is key).
-
Cross-Coupling: Suzuki/Buchwald coupling at the Pyrimidine C4 position (via C-Cl displacement).
Figure 2: Divergent functionalization allowing rapid library generation from a single core.
Standard Protocol: Pd-Catalyzed C-H Arylation (C6-Selective)
Source Validation: Based on recent Pd(OAc)2/PivOH methodologies (e.g., MDPI, RSC).
-
Reagents: Thieno[2,3-d]pyrimidine core (1.0 equiv), Aryl Bromide (1.5 equiv).
-
Catalyst System: Pd(OAc)2 (5 mol%), PCy3·HBF4 (10 mol%).
-
Additives: K2CO3 (2.0 equiv), Pivalic acid (PivOH) (30 mol%) – PivOH is critical for the CMD (Concerted Metallation-Deprotonation) mechanism.
-
Solvent: DMA or DMF (degassed).
-
Procedure: Heat at 100–120°C under Argon for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.
-
Self-Validating Check: C-H activation is sensitive to sterics. C6 (alpha-thiophene) is favored over C5. If C6 is blocked, reaction may fail or require forcing conditions.
-
Part 3: Comparative Analysis
The choice between routes depends on the stage of drug discovery.
| Feature | Route A: Cyclization (Gewald) | Route B: Functionalization (C-H/Coupling) |
| Primary Utility | Hit Identification (Creating novel cores) | Lead Optimization (Rapid SAR) |
| Diversity Point | Thiophene Ring (C5, C6) | Pyrimidine C4 (via Cl) or Thiophene C6 (via C-H) |
| Atom Economy | High (Multicomponent reaction) | Moderate (Requires leaving groups/boronic acids) |
| Step Count | 2–3 Steps (Linear) | 1 Step (Convergent) |
| Scalability | Excellent (Precipitation workups common) | Moderate (Chromatography often required) |
| Regiocontrol | Absolute (Defined by starting ketone) | Variable (C-H activation can yield regio-mixtures) |
| Cost | Low (Simple ketones/sulfur) | High (Pd catalysts, complex ligands) |
Performance Data (Experimental Benchmarks)
-
Yield Comparison:
-
Gewald Cyclization:[3] Typically 75–92% for the thiophene formation; 60–85% for ring closure.
-
C-H Arylation: Typically 40–75% . Lower yields are acceptable trade-offs for the speed of accessing complex derivatives without de novo synthesis.
-
-
Reaction Time:
-
Gewald: 2 days total (Synthesis + Purification).
-
Functionalization: 1 day (Parallel synthesis compatible).
-
Part 4: Decision Framework
When to choose Cyclization (Gewald):
-
You need substituents at the C5 position (beta-position of thiophene). C-H activation at C5 is difficult due to the adjacent C4-pyrimidine bulk.
-
You require multigram/kilogram scale of a specific core.[4]
-
You are exploring "Deep" scaffold changes (e.g., changing the cycloalkyl ring size fused to the thiophene).
When to choose Functionalization:
-
You have a validated core (e.g., 4-chloro-thienopyrimidine) and need to screen 100+ amines or aryl groups at the C4 position .
-
You want to extend the C6 position with various aryl groups to probe a hydrophobic pocket.
-
You are in the "Make-Test-Decide" cycle and speed is prioritized over yield.
References
-
Gewald Reaction Mechanism & Utility
-
Thienopyrimidine Biological Significance
-
C-H Activation Methodologies
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines and -Pyrimidines. (Molecules, 2018). Link
-
-
Comparative Synthetic Strategies
-
Pd-Catalyzed Functionalization Reviews
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (PMC, 2014). Link
-
Sources
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
